Product packaging for Tasipimidine(Cat. No.:CAS No. 1465908-70-6)

Tasipimidine

Cat. No.: B611168
CAS No.: 1465908-70-6
M. Wt: 232.28 g/mol
InChI Key: GHIKYGQWBRHEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tasipimidine (CAS 1465908-70-6) is a novel, orally active agonist with high selectivity for the α2A-adrenoceptor subtype . Its molecular formula is C13H16N2O2, and it has a molecular weight of 232.28 g/mol . In vitro studies on human adrenoceptors demonstrate that this compound exhibits high binding affinity and full agonistic activity at the α2A subtype (pEC50 = 7.57), with significantly weaker activity at the α2B and α2C subtypes . This selective pharmacological profile is of key interest for basic research, as the α2A subtype is known to mediate central nervous system effects such as the inhibition of noradrenaline release, which can counteract arousal and induce anxiolytic effects . Activation of this receptor is also associated with other dose-dependent effects including sedation, analgesia, and lowering of heart rate and blood pressure . While a formulation of this compound is approved for veterinary use to alleviate situational anxiety and fear in dogs, its high selectivity makes it a valuable compound for general pharmacological research and for probing the specific functions of the α2A-adrenoceptor subtype in various experimental models . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B611168 Tasipimidine CAS No. 1465908-70-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1465908-70-6

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H16N2O2/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13/h2-4,12H,5-8H2,1H3,(H,14,15)

InChI Key

GHIKYGQWBRHEGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCOC2C3=NCCN3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tasipimidine

Origin of Product

United States

Foundational & Exploratory

Tasipimidine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tasipimidine is a potent and selective α2A-adrenoceptor agonist, demonstrating a distinct mechanism of action within the central nervous system (CNS) that underpins its therapeutic potential for conditions such as situational anxiety and fear.[1][2][3] By targeting the α2A-adrenoceptor subtype, this compound modulates noradrenergic neurotransmission, leading to a reduction in arousal and a calming effect. This technical guide provides a comprehensive overview of the molecular and physiological actions of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective α2A-Adrenoceptor Agonism

This compound's primary mechanism of action is its high-affinity binding to and activation of the α2A-adrenoceptor, a G-protein coupled receptor predominantly located on presynaptic neurons in the CNS.[4][5] This agonism at presynaptic α2A-autoreceptors inhibits the release of norepinephrine (noradrenaline) into the synaptic cleft. The reduction in noradrenergic signaling, particularly in brain regions like the locus coeruleus which is central to arousal and the stress response, results in the sedative, anxiolytic, and analgesic effects observed with this compound administration.

Receptor Binding and Functional Activity Profile

In vitro studies have meticulously characterized the binding affinity and functional potency of this compound across various adrenoceptor subtypes. These data highlight the compound's significant selectivity for the human α2A-adrenoceptor.

Table 1: In Vitro Activity of this compound at Adrenoceptor Subtypes
Receptor SubtypeSpeciesAssay TypeParameterValueReference
α2A-adrenoceptor HumanFunctional AgonismpEC507.57
RatFunctional AgonismEC505.7 nM
α2B-adrenoceptor HumanFunctional AgonismpEC506.00
α2C-adrenoceptor HumanFunctional AgonismpEC506.29
α2D-adrenoceptor RodentFunctional AgonismpEC506.56
α1-adrenoceptor HumanBinding AffinityLow-

This compound demonstrates full agonism at the human α2A-adrenoceptor, while its activity at the α2B and α2C subtypes, as well as the rodent α2D subtype, is considerably weaker. Furthermore, it exhibits low binding affinity for α1-adrenoceptors, indicating a favorable selectivity profile that minimizes off-target effects.

Downstream Signaling Pathways

The activation of the α2A-adrenoceptor by this compound initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled receptors.

Tasipimidine_Signaling_Pathway This compound This compound Alpha2A α2A-Adrenoceptor (Presynaptic) This compound->Alpha2A Binds and Activates Gi_protein Gi/o Protein Alpha2A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channels Voltage-gated Ca2+ Channels Gi_protein->Ca_channels Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Mediates NE_release Norepinephrine Release Ca_influx->NE_release Triggers Synaptic_cleft Synaptic Cleft NE_release->Synaptic_cleft Decreased release into Postsynaptic_neuron Postsynaptic Neuron Synaptic_cleft->Postsynaptic_neuron Reduced stimulation of

This compound's α2A-adrenoceptor signaling cascade.

Upon binding of this compound, the activated α2A-adrenoceptor promotes the dissociation of the Gi/o protein into its α and βγ subunits. The Giα subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Concurrently, the βγ subunit can directly inhibit voltage-gated calcium channels, reducing calcium influx into the presynaptic terminal. The culmination of these events is a significant reduction in the release of norepinephrine.

In Vivo Pharmacodynamics

Preclinical studies in various animal models have confirmed the CNS-mediated effects of this compound, consistent with its mechanism of action.

Table 2: In Vivo Effects of this compound
Animal ModelAdministration RouteDose RangeObserved EffectReference
MiceSubcutaneous/Oral10-3000 µg/kgReduced spontaneous locomotor activity
RatsSubcutaneous300-1000 µg/kgReduced amplitude of the acoustic startle reflex
DogsOral10-30 µg/kgAlleviation of separation anxiety

These studies demonstrate that this compound produces dose-dependent sedative and anxiolytic-like effects. The reduction in spontaneous locomotor activity in mice and the attenuated acoustic startle reflex in rats are indicative of a central calming effect.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to characterize the pharmacological profile of this compound.

In Vitro Functional Assays

In_Vitro_Workflow cluster_alpha2 α2-Adrenoceptor Functional Assays cluster_alpha1 α1-Adrenoceptor Functional Assays CHO_cells CHO cells expressing human α2A, α2B, or α2C subtypes Incubation_Tasi Incubate with this compound CHO_cells->Incubation_Tasi cAMP_assay cAMP Accumulation Assay Incubation_Tasi->cAMP_assay pEC50_calc Calculate pEC50 values cAMP_assay->pEC50_calc LNCaP_cells LNCaP cells (endogenous α1A) Incubation_Tasi_a1 Incubate with this compound LNCaP_cells->Incubation_Tasi_a1 Chem1_cells Chem-1 cells (co-expressing Gα15 and α1A) Chem1_cells->Incubation_Tasi_a1 IP_assay Inositol Monophosphate Accumulation Assay Incubation_Tasi_a1->IP_assay Ca_assay Intracellular Ca2+ Assay Incubation_Tasi_a1->Ca_assay Functional_effect Assess Functional Effect IP_assay->Functional_effect Ca_assay->Functional_effect

Workflow for in vitro functional characterization.
  • Cell Lines and Receptor Expression:

    • Chinese Hamster Ovary (CHO) cells were stably transfected to express human α2A, α2B, and α2C adrenoceptor subtypes. These cells are a standard model for studying GPCR signaling as they provide a clean background with low endogenous receptor expression.

    • LNCaP cells, a human prostate adenocarcinoma cell line, were used to assess activity at endogenously expressed human α1A-adrenoceptors.

    • Chem-1 cells were utilized for their ability to be co-transfected with the Gα15 protein and the α1A-adrenoceptor, which allows for the coupling of this receptor to a calcium signaling pathway that can be readily measured.

  • Functional Assays:

    • cAMP Accumulation Assay (for α2-adrenoceptors): The inhibitory effect of this compound on adenylyl cyclase activity was measured by quantifying the reduction in forskolin-stimulated cAMP accumulation. This is a standard method to assess the functional activity of Gi/o-coupled receptors.

    • Inositol Monophosphate (IP) Accumulation Assay (for α1-adrenoceptors): The activation of Gq/11-coupled α1-adrenoceptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and the subsequent accumulation of inositol phosphates. Measurement of IP accumulation serves as a direct readout of α1-adrenoceptor activation. In these assays, this compound showed weak partial agonism.

    • Intracellular Calcium ([Ca2+]) Assay (for α1-adrenoceptors): In Chem-1 cells co-expressing the Gα15 protein, α1A-adrenoceptor activation is redirected to the Gq pathway, leading to an increase in intracellular calcium. This calcium flux can be measured using fluorescent calcium indicators. This compound was a full agonist in this assay.

Ex Vivo Tissue Assay
  • Rat Vas Deferens Preparation: The isolated rat vas deferens is a classical pharmacological preparation used to study the functional effects of compounds on α1 and α2-adrenoceptors. The tissue is suspended in an organ bath, and nerve-mediated contractions are elicited by electrical field stimulation. The ability of this compound to inhibit these contractions is a measure of its presynaptic α2-adrenoceptor agonist activity. In this preparation, this compound acted as a full agonist at the α2D-adrenoceptor and a weak partial agonist at the α1-adrenoceptor.

In Vivo Behavioral Assays

In_Vivo_Workflow cluster_locomotor Spontaneous Locomotor Activity (Mice) cluster_startle Acoustic Startle Reflex (Rats) Mouse_acclimate Acclimate mouse to open field arena Admin_Tasi_mouse Administer this compound (s.c. or p.o.) Mouse_acclimate->Admin_Tasi_mouse Record_activity Record movement using automated tracking system Admin_Tasi_mouse->Record_activity Analyze_distance Analyze total distance moved and other parameters Record_activity->Analyze_distance Rat_acclimate Acclimate rat to startle chamber Admin_Tasi_rat Administer this compound (s.c.) Rat_acclimate->Admin_Tasi_rat Present_stimulus Present loud acoustic stimulus Admin_Tasi_rat->Present_stimulus Measure_response Measure whole-body startle response amplitude Present_stimulus->Measure_response

References

The Oral Bioavailability and Absorption of Tasipimidine in Dogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability and absorption of tasipimidine, a potent and selective alpha-2A adrenoceptor agonist, in dogs. This compound is under investigation for the alleviation of situational anxiety and fear in canines. Understanding its pharmacokinetic profile is crucial for effective and safe therapeutic application.

Quantitative Pharmacokinetic Data

The oral pharmacokinetic parameters of this compound have been evaluated in dogs under various conditions. The data presented below is a summary of key findings from available studies.

Table 1: Single Dose Oral Pharmacokinetics of this compound in Fasted and Fed Dogs
ParameterFasted State (30 µg/kg)Fed State (Dose not specified)Reference
Oral Bioavailability (F) ~60%Not Reported[1][2][3]
Maximum Plasma Concentration (Cmax) ~5 ng/mL2.6 ng/mL[1][4]
Time to Maximum Plasma Concentration (Tmax) 0.5 - 1.5 hours0.7 - 6 hours
Area Under the Curve (AUC) Comparable to fed stateComparable to fasted state
Terminal Half-life (t½) 1.7 hoursNot Reported

Key Observations:

  • This compound exhibits moderate oral bioavailability in fasted dogs.

  • The presence of food significantly delays the rate of absorption, as evidenced by a lower Cmax and a prolonged Tmax.

  • Despite the delayed absorption, the total systemic exposure (AUC) to this compound is comparable between fasted and fed states.

  • Systemic exposure to this compound increases in an approximately dose-proportional manner within the dose range of 10–100 µg/kg.

  • No signs of drug accumulation have been observed after repeated administration.

Table 2: Pharmacokinetic Parameters of this compound (30 µg/kg) Alone and in Combination with Clomipramine (1 mg/kg) in Dogs (Repeated Dosing)
ParameterThis compound AloneThis compound + ClomipramineReference
Cmax (ng/mL) Geometric Mean (Range)Geometric Mean (Range)
5.3 (3.9 - 7.2)7.0 (5.4 - 9.1)
Tmax (h) Median (Range)Median (Range)
0.75 (0.5 - 1.0)0.75 (0.5 - 1.0)
AUClast (h*ng/mL) Geometric Mean (Range)Geometric Mean (Range)
12.3 (9.1 - 16.6)17.5 (14.1 - 21.7)

Key Observations:

  • After repeated dosing, the co-administration of clomipramine with this compound resulted in a statistically significant increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUClast) of this compound compared to the administration of this compound alone.

  • The time to reach maximum plasma concentration (Tmax) was not affected by the co-administration of clomipramine.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below to provide a comprehensive understanding of the data generation process.

Pharmacokinetic Study in Fasted and Fed Dogs
  • Study Design: A pharmacokinetic study was conducted in dogs to evaluate the oral bioavailability and the effect of food on the absorption of this compound.

  • Animals: Healthy laboratory dogs were used in the studies. Specific details on the breed, age, and weight were not consistently provided across all source documents.

  • Dosing:

    • Fasted State: Dogs were fasted overnight prior to the oral administration of this compound solution at a dose of 30 µg/kg.

    • Fed State: Dogs were fed a standard meal at the time of dosing.

    • Intravenous Administration: For the determination of absolute bioavailability, a 10 µg/kg intravenous bolus dose was administered.

  • Sample Collection: Blood samples were collected from the dogs at predetermined time points following drug administration to characterize the plasma concentration-time profile. The exact sampling schedule was not detailed in the provided documents.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is the standard for such bioanalytical studies, although not explicitly stated in the search results.

  • Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine the pharmacokinetic parameters including Cmax, Tmax, AUC, t½, and oral bioavailability (F).

Drug-Drug Interaction Study with Clomipramine
  • Study Design: A three-phase study was conducted to evaluate the pharmacokinetic interaction between this compound and clomipramine in six healthy laboratory dogs.

    • Phase 1 (Single Dose): this compound (30 µg/kg) and clomipramine (~1 mg/kg) were administered once, both as single agents and in combination.

    • Phase 2 (Repeated Dose): A twice-daily repeated dosing regimen was employed with the same doses for 4 days.

    • Phase 3 (Reduced this compound Dose): The repeated dosing schedule was continued for 4 days with a lowered this compound dose of 20 µg/kg and the same clomipramine dose.

  • Washout Period: A washout period of 7–10 days was implemented between each phase of the study.

  • Sample Collection and Analysis: Blood samples were collected to determine the plasma concentrations of both this compound and clomipramine. The analytical methods and pharmacokinetic analysis were consistent with standard practices.

Visualizations

Signaling Pathway of this compound

This compound acts as a potent and selective alpha-2A adrenoceptor agonist. Its mechanism of action involves the inhibition of noradrenaline release from noradrenergic neurons, which in turn blocks the startle reflex and counteracts arousal. This leads to a decrease in central noradrenergic neurotransmission, resulting in anxiolytic, sedative, and analgesic effects.

Tasipimidine_Signaling_Pathway This compound This compound (Oral Administration) GI_Tract Gastrointestinal Tract This compound->GI_Tract Absorption Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Presynaptic_Neuron Presynaptic Noradrenergic Neuron Systemic_Circulation->Presynaptic_Neuron Distribution to CNS Alpha2A_Receptor α2A-Adrenoceptor Presynaptic_Neuron->Alpha2A_Receptor Binds to Inhibition Inhibition of Noradrenaline Release Alpha2A_Receptor->Inhibition Synaptic_Cleft Synaptic Cleft Inhibition->Synaptic_Cleft Leads to Reduced_NA Reduced Noradrenaline in Synapse Synaptic_Cleft->Reduced_NA Postsynaptic_Neuron Postsynaptic Neuron Anxiolytic_Effect Anxiolytic & Sedative Effects Postsynaptic_Neuron->Anxiolytic_Effect Reduced_NA->Postsynaptic_Neuron Reduced stimulation of postsynaptic receptors

This compound's Alpha-2A Adrenoceptor Agonist Pathway
Experimental Workflow for a Canine Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of an orally administered drug in dogs, based on the methodologies described in the provided literature.

PK_Study_Workflow Start Study Start Animal_Selection Select Healthy Beagle Dogs Start->Animal_Selection Acclimatization Acclimatization Period Animal_Selection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Administration of this compound Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis of Plasma Samples Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Data_Reporting Data Interpretation and Reporting PK_Analysis->Data_Reporting End Study End Data_Reporting->End

Canine Oral Pharmacokinetic Study Workflow

Distribution, Metabolism, and Excretion

  • Distribution: this compound is a highly distributed compound with a volume of distribution of 3 L/kg in dogs. It effectively penetrates the brain tissue, with drug concentrations being higher in the brain than in plasma after repeated administration. The in vitro binding of this compound to dog plasma proteins is low, at approximately 17%.

  • Metabolism: The metabolism of this compound in dogs primarily occurs through demethylation and dehydrogenation. The most abundant circulating metabolites are the demethylation and dehydrogenation products. These metabolites are significantly less potent than the parent drug.

  • Excretion: this compound is a high-clearance compound and is rapidly eliminated from the circulation in dogs, with a total clearance of 21 ml/min/kg after a 10 µg/kg intravenous bolus dose. Approximately 25% of the administered this compound is excreted unchanged in the urine.

References

Tasipimidine: A Comprehensive Technical Guide to its Metabolism and Excretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasipimidine is a selective α2A-adrenoceptor agonist under investigation for various therapeutic applications. A thorough understanding of its metabolic fate and excretion pathways is critical for its continued development and safe clinical use. This technical guide provides a detailed overview of the current knowledge regarding the metabolism and excretion of this compound, with a primary focus on preclinical data obtained in canine models. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the primary metabolic transformations and analytical workflows.

Introduction

This compound, also known as ODM-105, is a potent and selective agonist of the α2A-adrenergic receptor.[1] It is approved in the European Union under the brand name Tessie for the short-term treatment of fear and anxiety in dogs.[1] Furthermore, this compound is under clinical investigation for the treatment of insomnia in humans.[2][3] As with any drug candidate, a comprehensive characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount. This guide focuses specifically on the metabolism and excretion pathways of this compound, consolidating available data into a structured and accessible format for researchers and drug development professionals.

Metabolism

The metabolism of this compound primarily occurs via Phase I biotransformation reactions, specifically demethylation and dehydrogenation.[4] The resulting metabolites have been demonstrated to be significantly less potent at human and rat adrenoceptors compared to the parent compound.

Metabolic Pathways

The principal metabolic pathways for this compound are:

  • Demethylation: This reaction involves the removal of a methyl group from the methoxy moiety of the this compound molecule.

  • Dehydrogenation: This process involves the removal of hydrogen atoms, leading to the formation of a more oxidized metabolite.

A combination of these pathways can also occur, resulting in a demethylated dehydrogenation product, which has been detected at trace levels in dog plasma after high doses of this compound.

Tasipimidine_Metabolism This compound This compound Demethylated_Metabolite Demethylated Metabolite This compound->Demethylated_Metabolite Demethylation Dehydrogenated_Metabolite Dehydrogenated Metabolite This compound->Dehydrogenated_Metabolite Dehydrogenation Demethylated_Dehydrogenated_Metabolite Demethylated Dehydrogenated Metabolite (trace) Demethylated_Metabolite->Demethylated_Dehydrogenated_Metabolite Dehydrogenation Dehydrogenated_Metabolite->Demethylated_Dehydrogenated_Metabolite Demethylation

Primary metabolic pathways of this compound.

Excretion

This compound is characterized as a highly cleared compound that is rapidly eliminated from circulation in dogs. The primary route of excretion for the unchanged drug is via the kidneys into the urine.

Quantitative Excretion Data

A significant portion of this compound is excreted unchanged in the urine. In dogs, approximately 25% of the administered dose is excreted as the parent compound in urine. The circulating metabolites are also cleared through urine, but to a much lesser extent compared to this compound itself.

Pharmacokinetic Parameters (Canine)

The pharmacokinetic profile of this compound has been characterized in dogs, providing valuable insights into its absorption and disposition.

Summary of Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in dogs.

ParameterValueSpeciesStudy ConditionsCitation
Oral Bioavailability ~60%Dog (Beagle)Fasted state
Time to Maximum Plasma Concentration (Tmax) 0.5 - 1.5 hoursDog (Beagle)30 µg/kg oral dose, fasted
Maximum Plasma Concentration (Cmax) ~5 ng/mLDog (Beagle)30 µg/kg oral dose, fasted
Volume of Distribution (Vd) 3 L/kgDog-
Total Clearance 21 mL/min/kgDog10 µg/kg i.v. bolus
Terminal Half-life (t½) 1.7 hoursDogOral administration, fasted
Plasma Protein Binding ~17%DogIn vitro

Experimental Protocols

The data presented in this guide are derived from preclinical studies, primarily in Beagle dogs. The methodologies employed in these studies are crucial for the interpretation of the results.

Pharmacokinetic Study in Dogs

A representative experimental design for evaluating the pharmacokinetics of this compound is as follows:

  • Animal Model: Healthy laboratory Beagle dogs.

  • Study Design: The studies often involve single or repeated dosing in crossover or parallel-group designs. For oral administration studies, animals are typically fasted overnight.

  • Dosing: this compound is administered as an oral solution at specified dose levels (e.g., 20 µg/kg, 30 µg/kg).

  • Sample Collection: Blood samples are collected from the jugular vein at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 8, and 12 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and kept on ice.

  • Sample Processing: Plasma is separated by centrifugation at low temperatures (e.g., 1700-1800g for 10 minutes at 4°C).

  • Bioanalysis: The concentrations of this compound and its metabolites in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated using non-compartmental analysis with software like Phoenix WinNonlin.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing Dosing (e.g., Oral Solution) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) Sample_Analysis->PK_Analysis Results Cmax, Tmax, AUC, t½ PK_Analysis->Results

A typical experimental workflow for pharmacokinetic studies.

Conclusion

The metabolism of this compound is primarily driven by demethylation and dehydrogenation, leading to less active metabolites. The drug is rapidly cleared, with a notable portion excreted unchanged in the urine. The pharmacokinetic profile in dogs is characterized by good oral bioavailability and a relatively short half-life. The experimental protocols outlined provide a basis for the design of future non-clinical and clinical studies. As this compound progresses through clinical trials in humans, further elucidation of its metabolism and excretion in humans will be a key area of investigation.

References

Investigating the Anxiolytic Properties of Tasipimidine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasipimidine is a potent and selective α2A-adrenoceptor agonist that has demonstrated efficacy in alleviating situational anxiety and fear in dogs.[1] Its mechanism of action involves the inhibition of noradrenaline release in the central nervous system, leading to a reduction in the physiological and behavioral signs of anxiety.[2] This technical guide provides an in-depth overview of the preclinical investigation of this compound's anxiolytic properties, with a focus on established animal models of anxiety. While specific quantitative data for this compound in rodent models of anxiety such as the elevated plus-maze, light-dark box, and social interaction tests are not extensively available in the public domain, this guide will detail the methodologies for these key experiments and present available preclinical data on the sedative effects of this compound in rodents, alongside clinical findings in canines.

Introduction to this compound

This compound is a novel α2-adrenoceptor agonist with high selectivity for the α2A subtype.[2] This selectivity is crucial as the α2A-adrenoceptor subtype is believed to mediate the anxiolytic and sedative effects of α2-agonists, while other subtypes are associated with different physiological responses. Developed by Orion Corporation, this compound is marketed for the alleviation of situational anxiety and fear in dogs triggered by noise or owner separation.[1] The primary mechanism of action is the stimulation of presynaptic α2A-adrenoceptors in the brain, which inhibits the release of norepinephrine, a key neurotransmitter in the "fight or flight" response. By reducing noradrenergic signaling, this compound effectively dampens the state of arousal and anxiety.

Mechanism of Action and Signaling Pathway

This compound exerts its anxiolytic effects by acting as a full agonist at α2A-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) primarily located on the presynaptic terminals of noradrenergic neurons.

Signaling Pathway of this compound:

  • Binding: this compound binds to and activates the α2A-adrenoceptor on the presynaptic neuron.

  • G-protein Activation: This activation leads to the dissociation of the inhibitory G-protein, Gi/o.

  • Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase.

  • Reduced cAMP Levels: Inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).

  • Modulation of Ion Channels: The reduction in cAMP and direct G-protein modulation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.

  • Hyperpolarization and Reduced Neurotransmitter Release: The efflux of potassium and reduced influx of calcium leads to hyperpolarization of the presynaptic terminal, which in turn inhibits the release of norepinephrine into the synaptic cleft.

  • Anxiolytic Effect: The decreased availability of norepinephrine in key brain regions involved in anxiety, such as the locus coeruleus and amygdala, results in the observed anxiolytic effect.

Tasipimidine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron This compound This compound Alpha2A_Receptor α2A-Adrenoceptor This compound->Alpha2A_Receptor G_Protein Gi/o Protein Alpha2A_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels modulates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP NE_Vesicle Norepinephrine Vesicle Ion_Channels->NE_Vesicle inhibits fusion NE_Release Norepinephrine Release Anxiolytic_Effect Anxiolytic Effect NE_Release->Anxiolytic_Effect reduced

Caption: Simplified signaling pathway of this compound's anxiolytic action.

Preclinical Data in Animal Models

While comprehensive data on this compound in classic rodent anxiety models is limited in publicly available literature, existing preclinical studies have focused on its sedative effects, which are often correlated with anxiolysis.

Sedative Effects in Rodents

Studies in rats and mice have demonstrated the sedative properties of this compound. These effects are typically assessed by measuring the acoustic startle reflex and spontaneous locomotor activity.

Animal ModelTestRoute of AdministrationDoseOutcomeReference
Rat Acoustic Startle ReflexSubcutaneousNot specifiedReduced startle reflex amplitude[2]
Mouse Spontaneous Locomotor ActivitySubcutaneousNot specifiedDecreased activity
Mouse Spontaneous Locomotor ActivityOralHigher dosesDecreased activity

Table 1: Sedative Effects of this compound in Rodent Models

Anxiolytic Effects in Canines (Clinical Data)

A pilot study in dogs with a history of separation anxiety demonstrated the clinical efficacy of this compound in a real-world setting.

Animal ModelConditionRoute of AdministrationDose (µg/kg)Key FindingsReference
Dog Separation AnxietyOral10No significant difference from placebo
Dog Separation AnxietyOral30Statistically significant reduction in destructive behavior (p=0.006) and vocalization (p=0.036)
Dog Separation AnxietyOral30Owners rated the treatment effect more positively compared to placebo (OR 5.40)

Table 2: Anxiolytic Effects of this compound in a Canine Clinical Pilot Study

Experimental Protocols for Key Anxiety Models

The following are detailed methodologies for standard animal models used to assess anxiolytic drug properties. While specific data for this compound in these models is not widely published, these protocols provide a framework for future investigations.

Elevated Plus-Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.

  • Procedure:

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • Behavior is recorded using an overhead video camera and tracking software.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow Start Start Acclimation Acclimate Animal to Testing Room (30 min) Start->Acclimation Placement Place Animal in Center of Elevated Plus-Maze Acclimation->Placement Exploration Allow Free Exploration (5 min) Placement->Exploration Recording Record Behavior (Video Tracking) Exploration->Recording Analysis Analyze Data Recording->Analysis Interpretation Interpret Results (Anxiolytic Effect) Analysis->Interpretation End End Interpretation->End

Caption: Experimental workflow for the Elevated Plus-Maze test.
Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.

Experimental Protocol:

  • Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.

  • Procedure:

    • Each animal is placed in the center of the light compartment, facing away from the opening.

    • The animal is allowed to move freely between the two compartments for a 5-10 minute session.

    • Behavior is recorded using a video camera and tracking software.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Locomotor activity in each compartment.

  • Interpretation: An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic effect.

LDB_Workflow Start Start Acclimation Acclimate Animal to Testing Room (30 min) Start->Acclimation Placement Place Animal in Center of Light Compartment Acclimation->Placement Exploration Allow Free Exploration (5-10 min) Placement->Exploration Recording Record Behavior (Video Tracking) Exploration->Recording Analysis Analyze Data Recording->Analysis Interpretation Interpret Results (Anxiolytic Effect) Analysis->Interpretation End End Interpretation->End

Caption: Experimental workflow for the Light-Dark Box test.
Social Interaction Test

This test assesses anxiety by measuring the social behavior of an animal when placed in a novel environment with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.

Experimental Protocol:

  • Apparatus: A well-lit open field arena.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.

  • Procedure:

    • Two unfamiliar, weight- and sex-matched animals are placed in the open field arena simultaneously.

    • Their social behaviors are recorded for a 5-10 minute session using a video camera.

  • Parameters Measured:

    • Time spent in active social interaction (e.g., sniffing, grooming, following).

    • Number of social interaction bouts.

    • Latency to the first social interaction.

    • Time spent in passive contact.

    • Locomotor activity.

  • Interpretation: An increase in the duration and frequency of active social interaction is indicative of an anxiolytic effect.

SI_Workflow Start Start Acclimation Acclimate Animals to Testing Room (30 min) Start->Acclimation Placement Place Two Unfamiliar Animals in Open Field Arena Acclimation->Placement Interaction Allow Social Interaction (5-10 min) Placement->Interaction Recording Record Behavior (Video Camera) Interaction->Recording Analysis Analyze Data Recording->Analysis Interpretation Interpret Results (Anxiolytic Effect) Analysis->Interpretation End End Interpretation->End

Caption: Experimental workflow for the Social Interaction test.

Conclusion and Future Directions

This compound is a selective α2A-adrenoceptor agonist with demonstrated anxiolytic effects in its target species, the dog. Its mechanism of action, involving the suppression of noradrenergic activity, is well-established for producing anxiolysis. While preclinical studies in rodents have primarily focused on its sedative properties, the detailed experimental protocols for validated anxiety models provided in this guide offer a clear path for future research to comprehensively characterize its anxiolytic profile in these species. Further investigation using the elevated plus-maze, light-dark box, and social interaction tests would provide valuable quantitative data to support the translation of its anxiolytic potential to other applications. Such studies would be instrumental in fully elucidating the behavioral pharmacology of this compound and its potential as a therapeutic agent for anxiety-related disorders.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Characterize Tasipimidine's Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasipimidine is a potent and selective agonist of the α2A-adrenergic receptor (α2A-AR), a G protein-coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems.[1][2] Activation of the α2A-AR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling pathway is central to the anxiolytic and sedative effects of this compound.[1][4]

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the receptor agonism of this compound at the α2A-AR. The described assays will enable researchers to determine key pharmacological parameters such as potency (EC50) and efficacy (Emax), and to further dissect the signaling pathways activated by this compound.

Data Presentation: Quantitative Analysis of this compound's Receptor Agonism

The following tables summarize the in vitro pharmacological properties of this compound at various adrenergic receptor subtypes.

Table 1: Potency of this compound at Human Adrenergic Receptors

Receptor SubtypeAssay TypeParameterValue
α2A-AdrenoceptorFunctional Cell AssaypEC507.57
α2B-AdrenoceptorFunctional Cell AssaypEC506.00
α2C-AdrenoceptorFunctional Cell AssaypEC506.29

Table 2: Potency of this compound at Rat Adrenergic Receptors

Receptor SubtypeAssay TypeParameterValue (nM)
α2-AdrenoceptorFunctional Cell AssayEC505.7

Signaling Pathways and Experimental Overviews

The following diagrams illustrate the primary signaling pathway of the α2A-adrenergic receptor and the general workflows of the key cell-based assays used to study this compound's agonism.

Alpha2A_Adrenergic_Receptor_Signaling_Pathway This compound This compound Alpha2A_AR α2A-Adrenergic Receptor This compound->Alpha2A_AR Binds to G_protein Gi/o Protein Alpha2A_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to

Caption: α2A-Adrenergic Receptor Signaling Pathway.

Experimental_Workflows cluster_cAMP cAMP Assay cluster_Ca Intracellular Calcium ([Ca²⁺]i) Assay cluster_Arrestin β-Arrestin Recruitment Assay cAMP_1 Plate cells expressing α2A-AR cAMP_2 Add this compound (various concentrations) cAMP_1->cAMP_2 cAMP_3 Stimulate with Forskolin cAMP_2->cAMP_3 cAMP_4 Lyse cells and measure intracellular cAMP cAMP_3->cAMP_4 cAMP_5 Generate dose-response curve to determine EC50 cAMP_4->cAMP_5 Ca_1 Plate cells co-expressing α2A-AR and a promiscuous G-protein (e.g., Gα15) Ca_2 Load cells with a calcium-sensitive fluorescent dye Ca_1->Ca_2 Ca_3 Add this compound (various concentrations) Ca_2->Ca_3 Ca_4 Measure fluorescence change using a plate reader Ca_3->Ca_4 Ca_5 Generate dose-response curve to determine EC50 Ca_4->Ca_5 Arrestin_1 Use cells co-expressing α2A-AR and β-arrestin (often as fusion proteins for a reporter system) Arrestin_2 Add this compound (various concentrations) Arrestin_1->Arrestin_2 Arrestin_3 Incubate to allow for receptor-arrestin interaction Arrestin_2->Arrestin_3 Arrestin_4 Measure reporter signal (e.g., luminescence, fluorescence) Arrestin_3->Arrestin_4 Arrestin_5 Generate dose-response curve to determine EC50 Arrestin_4->Arrestin_5

Caption: Overview of Experimental Workflows.

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cAMP, a key second messenger, following the activation of the Gαi-coupled α2A-AR.

Materials:

  • HEK293 or CHO cells stably expressing the human α2A-adrenergic receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • This compound.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 384-well white microplates.

Procedure:

  • Cell Plating: Seed the α2A-AR expressing cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (typically 1-10 µM, to be optimized).

  • Compound Addition: Remove the culture medium from the cells and add the diluted this compound solutions to the respective wells. Include wells with vehicle control.

  • Stimulation: Add the forskolin solution to all wells except for the basal control wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

While the α2A-AR primarily couples to Gαi, co-expression with a promiscuous G protein like Gα15 can redirect the signal through the Gαq pathway, leading to an increase in intracellular calcium. This assay measures this this compound-induced calcium mobilization.

Materials:

  • CHO or HEK293 cells co-expressing the human α2A-adrenergic receptor and a promiscuous G protein (e.g., Gα15).

  • Cell culture medium.

  • This compound.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A fluorescent plate reader with an injection system.

  • 384-well black, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject the this compound solutions and continue to measure the fluorescence signal over time to capture the transient calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated α2A-AR, a key event in receptor desensitization and G protein-independent signaling.

Materials:

  • A cell line engineered for a β-arrestin recruitment assay, co-expressing the α2A-AR and a β-arrestin fusion protein (e.g., PathHunter® or Tango™ assay systems).

  • Cell culture medium.

  • This compound.

  • Assay buffer.

  • The specific detection reagents for the chosen assay system.

  • A luminometer or fluorescence plate reader.

  • 384-well white microplates.

Procedure:

  • Cell Plating: Plate the cells according to the assay manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Compound Addition: Add the this compound solutions to the cells.

  • Incubation: Incubate the plate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C or room temperature.

  • Detection: Add the detection reagents and measure the signal (luminescence or fluorescence) using the appropriate plate reader.

  • Data Analysis: Plot the signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for characterizing the receptor agonism of this compound. By employing these protocols, researchers can obtain critical quantitative data on the potency and efficacy of this compound at the α2A-adrenergic receptor and gain insights into the specific signaling pathways it modulates. This information is invaluable for both basic research and the development of novel therapeutics targeting the adrenergic system.

References

Application Notes and Protocols for Polysomnography (PSG) in Tasipimidine Insomnia Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of polysomnography (PSG) in the clinical evaluation of tasipimidine, a selective α2A-adrenoceptor agonist, for the treatment of insomnia. The information is compiled from publicly available data from clinical trial registries and company announcements.

Introduction to this compound and its Mechanism of Action

This compound (also known as ODM-105) is an investigational drug that was evaluated for the treatment of insomnia disorder.[1] It acts as a highly specific agonist for the α2A-adrenergic receptor subtype.[2] The therapeutic rationale for its use in insomnia is based on its ability to decrease arousal and induce sedation.[2] The α2A-adrenergic receptors are predominantly located on presynaptic neurons in the brain, including the locus coeruleus, a key area for promoting wakefulness.[1] By activating these receptors, this compound is thought to inhibit the release of norepinephrine, a neurotransmitter that plays a crucial role in maintaining arousal. This reduction in noradrenergic signaling is expected to lead to a decrease in wakefulness and an increase in sleepiness.[1]

Polysomnography as a Primary Efficacy Endpoint

In the clinical development of this compound for insomnia, polysomnography (PSG) was utilized as the gold-standard objective measure of sleep. PSG provides a detailed and comprehensive assessment of sleep architecture and continuity by recording various physiological parameters overnight. The primary efficacy endpoints in the this compound insomnia trials were key PSG-derived measures of sleep maintenance and sleep initiation.

Key PSG Endpoints in this compound Trials:
  • Wake After Sleep Onset (WASO): This parameter measures the total time spent awake after the initial onset of persistent sleep. It is a critical indicator of sleep fragmentation and the ability to maintain sleep throughout the night.

  • Latency to Persistent Sleep (LPS): This is the time elapsed from "lights out" to the first 10 consecutive minutes of sleep. It is a primary measure of sleep initiation.

Summary of Clinical Trial Findings

The Phase II clinical trial program for this compound in insomnia, including the UNITAS study, was designed to assess the efficacy and safety of the compound. These trials were typically randomized, double-blind, and placebo-controlled, with some employing a dose-escalation design.

In September 2025, Orion Corporation announced the discontinuation of the development of this compound for insomnia. The decision was based on the results of the Phase II UNITAS trial, which did not meet its primary endpoints. The study found no statistically significant difference between this compound and placebo in improving WASO and LPS in patients with insomnia disorder.

Data Presentation

The following tables summarize the expected structure for presenting PSG data from a clinical trial like the UNITAS study. Due to the trial's outcome, specific quantitative data showing a therapeutic benefit for this compound is not available.

Table 1: Primary Efficacy Endpoints (Illustrative)

ParameterPlacebo (n=X)This compound (Dose 1) (n=X)This compound (Dose 2) (n=X)This compound (Dose 3) (n=X)p-value
Change from Baseline in WASO (min) ------------>0.05
Change from Baseline in LPS (min) ------------>0.05

*The UNITAS Phase II trial did not demonstrate a statistically significant difference between this compound and placebo for the primary endpoints of WASO and LPS.

Table 2: Secondary PSG Endpoints (Illustrative)

ParameterPlacebo (n=X)This compound (Dose 1) (n=X)This compound (Dose 2) (n=X)This compound (Dose 3) (n=X)
Change from Baseline in Total Sleep Time (TST) (min) ------------
Change from Baseline in Sleep Efficiency (%) ------------
Change from Baseline in N1 Sleep (%) ------------
Change from Baseline in N2 Sleep (%) ------------
Change from Baseline in N3 Sleep (SWS) (%) ------------
Change from Baseline in REM Sleep (%) ------------
Change from Baseline in REM Latency (min) ------------

Experimental Protocols

The following section outlines a representative, detailed methodology for conducting polysomnography in an insomnia clinical trial, based on standard practices and information gathered from this compound trial descriptions.

Protocol: Polysomnography in a Phase II Insomnia Clinical Trial

1. Participant Selection:

  • Inclusion Criteria: Participants aged 18-65 years with a diagnosis of insomnia disorder according to DSM-5 criteria. Self-reported history of sleep difficulties for at least 3 nights per week for a minimum of 3 months. Specific PSG screening criteria may include a minimum LPS (e.g., ≥ 25 minutes) and a maximum TST (e.g., ≤ 6 hours).

  • Exclusion Criteria: Presence of other sleep disorders (e.g., sleep apnea, restless legs syndrome), unstable medical or psychiatric conditions, shift work, recent travel across multiple time zones, and use of medications that could affect sleep.

2. Study Design:

  • A randomized, double-blind, placebo-controlled, parallel-group or crossover design is employed.

  • Participants undergo a screening period, a baseline assessment, a treatment period, and a follow-up.

  • The treatment period may involve multiple consecutive nights of PSG recordings in a sleep laboratory.

3. Polysomnography (PSG) Procedure:

  • Acclimation Night: An initial night in the sleep laboratory to allow the participant to acclimate to the environment and equipment. Data from this night is typically not used for baseline analysis.

  • Baseline PSG: At least two consecutive nights of PSG recording to establish baseline sleep parameters before the administration of the investigational product or placebo.

  • Treatment PSG: PSG recordings are conducted on specified nights during the treatment period (e.g., nights 1, 2, and 3 of treatment).

  • PSG Montage: A standard PSG montage is used, including:

    • Electroencephalogram (EEG): At least 3 channels (e.g., F4-M1, C4-M1, O2-M1) to monitor brainwave activity and determine sleep stages.

    • Electrooculogram (EOG): Left and right EOG to detect eye movements, particularly the rapid eye movements characteristic of REM sleep.

    • Electromyogram (EMG): Submental EMG to measure muscle tone, which is reduced during REM sleep.

    • Electrocardiogram (ECG): To monitor heart rate and rhythm.

    • Respiratory Monitoring: Nasal/oral airflow, thoracic and abdominal respiratory effort, and pulse oximetry to screen for sleep-disordered breathing.

    • Limb EMG: To detect periodic limb movements.

  • Data Acquisition and Scoring:

    • PSG data is recorded continuously for at least 8 hours.

    • Sleep records are scored in 30-second epochs by trained and certified polysomnographic technologists who are blinded to the treatment allocation.

    • Scoring is performed according to the most recent American Academy of Sleep Medicine (AASM) Manual for the Scoring of Sleep and Associated Events.

  • Data Analysis:

    • The primary and secondary PSG parameters are calculated for each night.

    • The change from baseline in these parameters is compared between the this compound and placebo groups using appropriate statistical methods (e.g., ANCOVA).

Visualizations

G cluster_0 Presynaptic Noradrenergic Neuron cluster_1 Postsynaptic Neuron Locus_Coeruleus Locus Coeruleus NE_Vesicle Norepinephrine (NE) Vesicles Locus_Coeruleus->NE_Vesicle Action Potential NE_Release NE Release NE_Vesicle->NE_Release Alpha2A_Receptor α2A-Adrenergic Receptor Alpha2A_Receptor->NE_Vesicle Inhibits NE Release Postsynaptic_Receptors Postsynaptic Adrenergic Receptors NE_Release->Postsynaptic_Receptors NE Arousal_Wakefulness Increased Arousal & Wakefulness Postsynaptic_Receptors->Arousal_Wakefulness This compound This compound This compound->Alpha2A_Receptor Agonist Binding

Caption: this compound's Mechanism of Action.

G Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (2 Nights PSG) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Administration Randomization->Placebo This compound This compound Administration (Dose Escalation) Randomization->this compound Treatment_PSG Treatment Period (3 Nights PSG) Placebo->Treatment_PSG This compound->Treatment_PSG Data_Scoring PSG Data Scoring (Blinded) Treatment_PSG->Data_Scoring Data_Analysis Statistical Analysis (Comparison to Placebo) Data_Scoring->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results

Caption: PSG Workflow in a this compound Insomnia Trial.

References

Measuring Tasipimidine Plasma Concentration in Laboratory Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasipimidine is a potent and selective alpha-2A adrenoceptor agonist under investigation for its anxiolytic and sedative properties.[1][2][3] Accurate measurement of its plasma concentration in laboratory animals is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document provides detailed application notes and protocols for the quantification of this compound in plasma samples from laboratory animals using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]

Pharmacokinetic Profile of this compound in Dogs

Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens and interpreting analytical results. After oral administration, this compound is rapidly absorbed in fasted dogs, with a moderate oral bioavailability of approximately 60%.[1] Key pharmacokinetic parameters in dogs are summarized in the table below.

ParameterValueConditions
Tmax (Time to Maximum Concentration) 0.5 - 1.5 hours30 µg/kg oral dose, fasted state
Cmax (Maximum Plasma Concentration) ~ 5 ng/mL30 µg/kg oral dose, fasted state
Plasma Protein Binding ~ 17%in vitro (dog plasma)
Volume of Distribution 3 L/kgDog
Metabolism Primarily through demethylation and dehydrogenationDog

Experimental Protocols

Blood Sample Collection and Plasma Preparation

A standardized procedure for blood collection and plasma separation is critical to ensure the integrity of the samples and the accuracy of the analytical results.

Materials:

  • K2-EDTA anticoagulant tubes

  • Refrigerated centrifuge

  • Pipettes and polypropylene tubes

  • Crushed ice or cooling rack

Protocol:

  • Collect whole blood samples from laboratory animals (e.g., dogs, rats) via an appropriate route (e.g., jugular vein) into pre-chilled K2-EDTA tubes.

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Place the tubes on crushed ice or in a cooling rack immediately after collection to minimize enzymatic degradation.

  • Centrifuge the blood samples at 1,700-1,800 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene tubes.

  • Store the plasma samples at -80°C until analysis.

G cluster_collection Blood Collection cluster_processing Plasma Separation cluster_storage Storage A Collect Whole Blood (K2-EDTA tubes) B Invert to Mix A->B C Centrifuge at 4°C B->C D Aspirate Plasma Supernatant C->D E Store at -80°C D->E

Experimental workflow for plasma sample preparation.

LC-MS/MS Method for this compound Quantification

The following protocol is a representative method for the quantification of this compound in plasma using LC-MS/MS. Method development and validation should be performed according to regulatory guidelines (e.g., FDA, EMA).

a. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and common method for extracting small molecules from plasma.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Inject an aliquot onto the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

The following table outlines typical LC-MS/MS parameters. These should be optimized for the specific instrument and laboratory conditions.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation of this compound and internal standard from matrix components
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of this compound and internal standard

This compound Signaling Pathway

This compound acts as a selective agonist at alpha-2A adrenoceptors. These are G-protein coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi). Activation of the alpha-2A adrenoceptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels ultimately leads to a decrease in the release of norepinephrine from presynaptic neurons, producing anxiolytic and sedative effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha2A α2A-Adrenoceptor This compound->Alpha2A Binds to Gi_protein Gi Protein Alpha2A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Response Decreased Norepinephrine Release & Physiological Effects cAMP->Response Leads to

Signaling pathway of this compound via the alpha-2A adrenoceptor.

Data Presentation and Method Validation

All quantitative data should be summarized in clearly structured tables for easy comparison. A validated bioanalytical method should demonstrate acceptable performance for the following parameters, with results presented in tabular format.

Validation ParameterAcceptance Criteria (Typical)
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Within ±15% of nominal concentration (±20% at LLOQ)
Recovery Consistent and reproducible across concentration levels
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability established under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop)

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the measurement of this compound plasma concentrations in laboratory animals. The use of a validated LC-MS/MS method is essential for obtaining reliable data to support preclinical drug development. Adherence to best practices in sample collection, preparation, and analysis will ensure the generation of high-quality pharmacokinetic and pharmacodynamic data for this novel therapeutic agent.

References

Ethical Framework and Practical Guidance for the Use of Tasipimidine in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Tasipimidine, a potent and selective alpha-2A adrenoceptor agonist, is gaining prominence in veterinary medicine for its anxiolytic and sedative properties.[1][2][3] Its utility in animal research warrants a thorough understanding of its pharmacological profile and, critically, a robust ethical framework to guide its application. These application notes provide detailed protocols for the use of this compound in common animal research models, alongside a comprehensive discussion of the ethical considerations essential for ensuring animal welfare. This document is intended to serve as a practical guide for researchers, promoting both scientific rigor and humane treatment of animal subjects.

Introduction to this compound

This compound acts by binding to and activating α2A-adrenergic receptors in the central nervous system.[2][4] This activation inhibits the release of norepinephrine, a key neurotransmitter involved in arousal and anxiety, leading to a state of sedation, anxiolysis, and analgesia. It is primarily being developed for the alleviation of situational anxiety and fear in dogs. In a research context, it can be a valuable tool for calming animals to facilitate procedures, reduce stress-induced physiological variability, and as a pharmacological agent in studies of anxiety and sedation.

Mechanism of Action

This compound's selective agonism for the α2A-adrenoceptor subtype is a key feature, as this receptor is primarily responsible for the sedative and anxiolytic effects, while activation of other α2 subtypes can lead to more pronounced cardiovascular side effects.

digraph "Tasipimidine_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alpha2A_Receptor [label="α2A-Adrenergic\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gi/o Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Adenylyl_Cyclase [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Norepinephrine_Release [label="Norepinephrine\nRelease", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sedation_Anxiolysis [label="Sedation &\nAnxiolysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> Alpha2A_Receptor [label="Binds to"]; Alpha2A_Receptor -> G_Protein [label="Activates"]; G_Protein -> Adenylyl_Cyclase [label="Inhibits", arrowhead=tee]; Adenylyl_Cyclase -> cAMP [label="Decreases\nproduction of", arrowhead=tee]; cAMP -> Norepinephrine_Release [label="Reduces", arrowhead=tee]; Norepinephrine_Release -> Sedation_Anxiolysis [label="Leads to", style=dashed]; }

Figure 1: Signaling pathway of this compound's mechanism of action.

Ethical Considerations for the Use of this compound in Animal Research

The use of any sedative in animal research necessitates a careful ethical evaluation, guided by the principles of the 3Rs: Replacement, Reduction, and Refinement.

The 3Rs Framework
digraph "The_3Rs_Framework" { graph [nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Ethical_Research [label="Ethical Animal Research\nwith this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Replacement [label="Replacement\nAre there non-animal alternatives?", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction\nCan the number of animals be minimized?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Refinement [label="Refinement\nHow can animal suffering be minimized?", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ethical_Research -> Replacement; Ethical_Research -> Reduction; Ethical_Research -> Refinement; }

Figure 2: The 3Rs framework for ethical animal research.

  • Replacement: Researchers should first consider if non-animal alternatives can achieve the scientific objectives. For anxiolytic drug screening, in vitro models using neuronal cell cultures or in silico modeling may offer preliminary data. However, for studying complex behavioral and physiological responses, animal models may still be necessary.

  • Reduction: The experimental design should aim to use the minimum number of animals required to obtain statistically significant data. This involves careful power analysis and, where appropriate, using within-subject crossover designs.

  • Refinement: This principle is paramount when using sedatives like this compound. Refinement involves any approach that minimizes animal suffering and improves welfare.

Specific Refinements for this compound Use
  • Dose Selection: The lowest effective dose should always be used. Pilot studies are recommended to determine the optimal dose for the desired level of sedation without causing excessive physiological depression.

  • Monitoring: Continuous monitoring of vital signs is crucial, especially when this compound is used in combination with other drugs or during procedures. This includes heart rate, respiratory rate, and body temperature.

  • Supportive Care: Animals should be kept in a warm and quiet environment during sedation and recovery. Ophthalmic ointment should be applied to prevent corneal drying.

  • Acclimatization: Animals should be properly acclimated to the laboratory environment and handling procedures to minimize stress, which can affect the response to sedatives.

  • Humane Endpoints: Clear humane endpoints should be established in the experimental protocol to prevent prolonged or severe suffering.

Justification of Use

The use of this compound must be scientifically justified and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board. The justification should detail why sedation is necessary and why this compound is the most appropriate agent.

Application Notes and Protocols

The following protocols are provided as a guide and should be adapted to the specific research question and institutional guidelines. Adherence to the ARRIVE guidelines for reporting in vivo experiments is strongly recommended.

Oral Administration in Dogs for Anxiety Studies

This protocol is based on studies evaluating the anxiolytic effects of this compound in dogs with situational anxiety.

Objective: To assess the efficacy of this compound in reducing anxiety-related behaviors in dogs.

Materials:

  • This compound oral solution (0.3 mg/mL)

  • Calibrated oral dosing syringe

  • Video recording equipment

  • Behavioral scoring sheets

Protocol:

  • Animal Selection: Select healthy adult dogs with a history of situational anxiety (e.g., separation anxiety, noise phobia). A veterinary examination should be conducted to rule out underlying medical conditions.

  • Acclimatization: Acclimate dogs to the testing environment for at least 7 days.

  • Dosing: Administer this compound orally at a dose of 10-30 µg/kg. The dose should be given one hour before the anticipated anxiety-inducing event. Do not feed the dog for one hour before and after administration.

  • Behavioral Assessment: Video record the dog's behavior during the anxiety-inducing event. Score behaviors such as vocalization, destructive behavior, pacing, and panting at regular intervals.

  • Monitoring: Observe the dog for signs of sedation and any adverse effects. Monitor heart rate and respiratory rate if feasible without causing additional stress.

  • Washout Period: In crossover studies, a washout period of at least 3 days is recommended between treatments.

digraph "Canine_Anxiety_Study_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Animal_Selection [label="Animal Selection &\nVeterinary Screening", fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatization [label="Acclimatization\n(≥ 7 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Oral this compound\n(10-30 µg/kg)\n1 hr before stimulus", fillcolor="#FBBC05", fontcolor="#202124"]; Anxiety_Stimulus [label="Anxiety-Inducing\nStimulus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Behavioral_Recording [label="Video Recording &\nBehavioral Scoring", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Monitor for Sedation\n& Adverse Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; Washout [label="Washout Period\n(≥ 3 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Animal_Selection; Animal_Selection -> Acclimatization; Acclimatization -> Dosing; Dosing -> Anxiety_Stimulus; Anxiety_Stimulus -> Behavioral_Recording; Behavioral_Recording -> Monitoring; Monitoring -> Washout; Washout -> Dosing [label="Next Treatment Arm"]; Washout -> End [label="Study Completion"]; }

Figure 3: Workflow for a canine anxiety study using this compound.

Subcutaneous Administration in Mice for Locomotor Activity Studies

This protocol is based on studies investigating the sedative effects of this compound on spontaneous locomotor activity in mice.

Objective: To quantify the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • This compound solution for injection

  • Sterile syringes and needles (27-30 gauge)

  • Open field arena (e.g., 40x40x40 cm) with automated tracking system

  • Animal scale

Protocol:

  • Animal Selection: Use adult male or female mice (e.g., C57BL/6). Acclimate mice to the housing facility for at least one week.

  • Habituation: Habituate mice to the open field arena for 10-15 minutes on two consecutive days prior to testing.

  • Dosing: Administer this compound subcutaneously at doses ranging from 10-3000 µg/kg. The injection should be given into the loose skin over the scruff of the neck.

  • Locomotor Activity Measurement: Place the mouse in the center of the open field arena immediately after injection. Record locomotor activity for a period of 60-120 minutes. Parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of the sedative effect.

Subcutaneous Administration in Rats for Acoustic Startle Reflex Studies

This protocol is designed to evaluate the sedative and anxiolytic-like effects of this compound by measuring its impact on the acoustic startle reflex and prepulse inhibition (PPI).

Objective: To assess the effect of this compound on the acoustic startle reflex and prepulse inhibition in rats.

Materials:

  • This compound solution for injection

  • Sterile syringes and needles (25-27 gauge)

  • Acoustic startle reflex testing apparatus

  • Animal scale

Protocol:

  • Animal Selection: Use adult male or female rats (e.g., Sprague-Dawley). Acclimate rats to the housing facility for at least one week.

  • Habituation: Handle rats for several days prior to testing. On the test day, place the rat in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).

  • Dosing: Administer this compound subcutaneously at doses ranging from 300-1000 µg/kg.

  • Testing Paradigm: The test session should consist of a series of trials, including:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit the startle response.

    • Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 75-85 dB, 20 ms duration) presented 100 ms before the startle pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: Calculate the startle amplitude for each trial. Prepulse inhibition is calculated as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

ParameterValueReference
Oral Bioavailability~60%
Tmax (oral)0.5 - 1.5 hours
Cmax (30 µg/kg oral)~5 ng/mL

Table 2: Effects of this compound on Cardiovascular Parameters in Dogs

TreatmentHeart Rate ReductionMean Arterial Pressure ReductionReference
This compound (30 µg/kg, oral)20-30%10-15%

Table 3: Anesthetic Sparing Effects of this compound in Dogs

PremedicationPropofol Dose ReductionIsoflurane MAC ReductionReference
This compound (30 µg/kg, oral)30%19%
This compound + Methadone48%35%
This compound + Methadone + Dexmedetomidine50%35%

Conclusion

This compound is a valuable pharmacological tool for animal research, offering effective sedation and anxiolysis. Its use, however, must be accompanied by a strong commitment to ethical principles. By adhering to the 3Rs, implementing refined experimental protocols, and ensuring rigorous monitoring and supportive care, researchers can leverage the scientific benefits of this compound while upholding the highest standards of animal welfare. These application notes and protocols are intended to facilitate the responsible and humane use of this compound in the advancement of scientific knowledge.

References

Tasipimidine solution preparation and stability for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and stability testing of tasipimidine solutions for laboratory research. This compound is a potent and selective α2A-adrenoceptor agonist that is under investigation for various therapeutic applications.[1][2] Proper solution preparation and handling are critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound and its Sulfate Salt

A summary of the key physicochemical properties of this compound and its commonly used sulfate salt is presented in Table 1. This information is essential for accurate preparation of solutions and for understanding the compound's behavior in different experimental settings.

PropertyThis compoundThis compound Sulfate
Molecular Formula C₁₃H₁₆N₂O₂[1][3]C₁₃H₁₈N₂O₆S[4]
Molecular Weight 232.28 g/mol 330.36 g/mol
Appearance Solid powderWhite to off-white solid
IUPAC Name 2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;sulfuric acid
CAS Number 1465908-70-61465908-73-9

This compound Signaling Pathway

This compound acts as a selective agonist at α2A-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors, primarily located in the central nervous system, inhibits the release of norepinephrine (noradrenaline), leading to its anxiolytic and sedative effects.

Tasipimidine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron This compound This compound Alpha2A_Receptor α2A-Adrenergic Receptor (GPCR) This compound->Alpha2A_Receptor G_Protein Gi/o Protein Alpha2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA activates Ca_Influx Ca²⁺ Influx NE_Vesicle Norepinephrine Vesicle NE_Release Norepinephrine Release NE_Vesicle->NE_Release inhibition of exocytosis Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron reduced NE binding to postsynaptic receptors

Caption: this compound's mechanism of action.

Solution Preparation Protocols

The following protocols are recommended for preparing this compound solutions for in vitro and in vivo laboratory use. This compound sulfate is more commonly used for preparing aqueous solutions due to its higher solubility.

In Vitro Stock Solutions

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound sulfate.

Protocol 1: High-Concentration DMSO Stock Solution

  • Weigh the desired amount of this compound sulfate powder in a sterile conical tube.

  • Add newly opened, anhydrous DMSO to the powder to achieve the target concentration. This compound sulfate is soluble in DMSO up to 125 mg/mL (378.38 mM).

  • To aid dissolution, the mixture can be sonicated and/or warmed to 60°C. Ensure the container is properly sealed to prevent solvent evaporation.

  • Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Store the aliquots as recommended in the stability section.

In Vivo Formulations

For in vivo studies, it is crucial to use biocompatible solvent systems. It is recommended to prepare these solutions fresh on the day of use. The following are established protocols for solubilizing this compound sulfate for administration to laboratory animals.

Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is a common vehicle for administering hydrophobic compounds.

  • Prepare a stock solution of this compound sulfate in DMSO (e.g., 20.8 mg/mL).

  • In a separate sterile tube, combine the components in the following volumetric ratio:

    • 10% DMSO (containing the dissolved this compound sulfate)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Add each solvent sequentially and vortex thoroughly after each addition to ensure a homogenous solution. The final solution should be clear, with a this compound sulfate solubility of at least 2.08 mg/mL.

Protocol 3: DMSO/SBE-β-CD/Saline Formulation

This formulation uses a cyclodextrin to enhance solubility.

  • Prepare a stock solution of this compound sulfate in DMSO.

  • In a separate sterile tube, prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Combine the components in the following volumetric ratio:

    • 10% DMSO (containing the dissolved this compound sulfate)

    • 90% of the 20% SBE-β-CD in saline solution

  • Vortex until a clear solution is obtained. This method also achieves a solubility of at least 2.08 mg/mL for this compound sulfate.

Protocol 4: DMSO/Corn Oil Formulation

This is a suitable formulation for oral administration.

  • Prepare a stock solution of this compound sulfate in DMSO.

  • Combine the components in the following volumetric ratio:

    • 10% DMSO (containing the dissolved this compound sulfate)

    • 90% Corn Oil

  • Vortex thoroughly to create a uniform solution. The solubility of this compound sulfate in this vehicle is also at least 2.08 mg/mL.

A summary of these formulations is provided in Table 2.

FormulationSolvent System (v/v)Final Solubility (this compound Sulfate)
In Vitro Stock 100% DMSO≥ 125 mg/mL
In Vivo Option 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL
In Vivo Option 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL
In Vivo Option 3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL

Stability of this compound Solutions

The stability of this compound depends on the storage conditions, solvent, and whether it is in solid form or in solution.

Storage Recommendations

Based on available data, the following storage conditions are recommended.

FormStorage TemperatureDurationNotes
Solid Powder (this compound) 0 - 4°CShort-term (days to weeks)Store in a dry, dark place.
-20°CLong-term (months to years)Store in a dry, dark place.
DMSO Stock Solution (Sulfate) -20°C1 monthStore in sealed aliquots, away from moisture.
-80°C6 monthsStore in sealed aliquots, away from moisture.
Aqueous Oral Solution (0.3 mg/mL) 2 - 8°C (Refrigerator)12 months (after opening)Protect from light.
< 25°C (Room Temp)1 month (after opening)Protect from light.
Protocol for a Preliminary Stability Study

For novel formulations or extended experimental timelines, it is advisable to conduct a preliminary stability study. This protocol outlines a general approach to assess the stability of a prepared this compound solution.

Stability_Protocol_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Time Points (T=x) cluster_eval 4. Evaluation Prep Prepare this compound Solution (e.g., Protocol 2, 3, or 4) Aliquot Aliquot into multiple sealed, light-protected vials Prep->Aliquot T0 T=0 Analysis (Baseline) Aliquot->T0 Cond1 Condition 1: Recommended Storage (e.g., 4°C) Aliquot->Cond1 Cond2 Condition 2: Accelerated Storage (e.g., 25°C) Aliquot->Cond2 Cond3 Condition 3: Stress Condition (e.g., 40°C) Aliquot->Cond3 Analysis Analyze Samples for: - Appearance (Clarity, Color) - pH - Purity (e.g., HPLC) - Concentration (e.g., HPLC-UV) Cond1->Analysis Pull samples at T=1, 2, 4 weeks, etc. Cond2->Analysis Pull samples at T=1, 2, 4 weeks, etc. Cond3->Analysis Pull samples at T=1, 2, 4 weeks, etc. Data Compare T=x data to T=0 baseline Analysis->Data Report Determine acceptable storage duration Data->Report

Caption: Workflow for a preliminary stability study.

Methodology:

  • Preparation and Aliquoting: Prepare a batch of the this compound formulation to be tested. Distribute the solution into multiple small, airtight, light-protected containers (e.g., amber glass vials) to represent the intended storage format.

  • Time-Zero Analysis: Immediately after preparation, analyze several aliquots to establish baseline (T=0) data.

  • Storage: Store the remaining aliquots under various conditions as outlined in Table 4. These conditions are based on general guidelines for stability testing.

  • Analysis at Time Points: At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove aliquots from each storage condition and perform the analyses.

  • Data Evaluation: Compare the results from each time point to the T=0 data. A significant change (e.g., >5-10% loss of parent compound, formation of significant degradation products, or changes in physical appearance) may indicate instability under that specific condition.

Analytical Parameters and Methods:

ParameterMethodPurpose
Appearance Visual InspectionTo detect precipitation, color change, or other physical instabilities.
pH Calibrated pH meterTo monitor changes that could affect solubility and degradation. A stable pH is expected in buffered solutions.
Purity/Degradation Stability-Indicating HPLC-UV or LC-MS/MSTo separate and quantify this compound from any degradation products. An LC-MS/MS method has been validated for plasma samples.
Concentration HPLC-UV or LC-MS/MSTo accurately determine the amount of this compound remaining in the solution.

Table 4: Example Conditions for a Preliminary Stability Study

ConditionTemperatureRelative HumidityPurpose
Long-Term 2-8°CAmbientSimulates recommended refrigerated storage.
Accelerated 25°C60% RHTo predict long-term stability at room temperature.
Stress 40°C75% RHTo identify potential degradation pathways quickly.
Photostability As per ICH Q1B guidelinesN/ATo assess stability upon exposure to light.

References

Troubleshooting & Optimization

Impact of feeding on tasipimidine absorption and efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of feeding on the absorption and efficacy of tasipimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective alpha-2A adrenoceptor agonist. By binding to and activating these receptors in the central nervous system, it inhibits the release of norepinephrine (noradrenaline) from noradrenergic neurons. This reduction in noradrenergic neurotransmission helps to counteract arousal and induce anxiolytic and sedative effects.

Q2: How does food intake affect the absorption of this compound in dogs?

A2: Feeding at the time of oral administration slows down the absorption of this compound in dogs, resulting in a lower maximum plasma concentration (Cmax) and a delayed time to reach maximum concentration (Tmax).[1] However, the total systemic exposure to the drug (AUC) is comparable between the fed and fasted states, indicating that the overall amount of drug absorbed is not significantly altered.[1]

Q3: What is the recommended administration protocol for this compound oral solution in canine studies to minimize the impact of food?

A3: To ensure rapid absorption and onset of effect, it is recommended to administer this compound oral solution to dogs in a fasted state. The general guideline is to withhold food for one hour before and one hour after drug administration.[1][2][3] Water can be made freely available.

Q4: Is there any information on the effect of food on this compound absorption in humans?

A4: Currently, there is no publicly available data on the impact of food on the pharmacokinetics of this compound in humans. The drug is under development for insomnia in humans, and food effect studies are a standard part of clinical development for orally administered drugs.

Q5: How might the delayed absorption due to food intake impact the efficacy of this compound for situational anxiety in dogs?

A5: The anxiolytic effects of this compound are typically observed within one hour of administration in fasted dogs. Since food delays absorption and the time to reach peak plasma concentration, administering this compound with or close to a meal could result in a delayed onset of its anxiolytic efficacy. This is a critical consideration for studies investigating the treatment of acute, situational anxiety where a rapid onset of action is desired.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Delayed or reduced-than-expected anxiolytic effect in a canine study. Administration of this compound with or too close to feeding time.Ensure adherence to the recommended fasting protocol: withhold food for at least one hour before and after dosing. For future experiments, standardize feeding schedules relative to drug administration.
High variability in pharmacokinetic data (Cmax and Tmax) across study subjects. Inconsistent feeding status of the animals at the time of dosing.Implement a strict, standardized fasting protocol for all subjects in the study. Confirm and document the fasting status of each animal prior to administration.
Unexpected sedative effects or adverse events in some animals. While not directly related to feeding, higher than expected plasma concentrations can occur. In a fasted state, repeated dosing within 3 hours has been shown to moderately increase Cmax.If unexpected sedation is observed, consider if repeat dosing occurred. For safety, ensure a minimum of a 3-hour interval between doses. If sedation persists, a dose reduction may be necessary.
Difficulty in replicating published pharmacokinetic profiles. Differences in the composition of the meal provided in a "fed" state study compared to the original study's conditions.If conducting a fed-state study, it is crucial to standardize and document the composition of the meal (e.g., high-fat, low-fat). When comparing results, consider the potential impact of different meal types on drug absorption.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Dogs (30 µg/kg Oral Dose)

Parameter Fasted State Fed State
Maximum Plasma Concentration (Cmax) ~ 5 ng/mL2.6 ng/mL
Time to Maximum Concentration (Tmax) 0.5 - 1.5 hours0.7 - 6 hours
Total Plasma Exposure (AUC) Comparable to fed stateComparable to fasted state
Oral Bioavailability ~ 60%Not specified

Experimental Protocols

General Protocol for a Canine Pharmacokinetic Study of this compound (Oral Solution)

This protocol outlines a general procedure for assessing the pharmacokinetics of this compound in dogs, considering both fed and fasted states.

  • Animal Subjects: Healthy adult Beagle dogs are commonly used in such studies. Animals should be acclimated to the study environment and handling procedures.

  • Study Design: A crossover study design is recommended, where each dog receives this compound in both fed and fasted conditions with an adequate washout period between treatments.

  • Dosing:

    • Fasted State: Animals should be fasted overnight (e.g., for at least 12 hours) before administration of this compound oral solution. Water should be available.

    • Fed State: A standardized meal (e.g., a high-fat meal as often recommended in food-effect studies) should be provided a set time (e.g., 30 minutes) before drug administration. The composition of the meal should be recorded.

  • Drug Administration: Administer the specified dose of this compound oral solution (e.g., 30 µg/kg) directly into the dog's mouth.

  • Blood Sampling: Collect serial blood samples (e.g., via the jugular vein) at predetermined time points before and after dosing. Example time points could include: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Analysis: Process the blood samples to separate the plasma. Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each animal under both fed and fasted conditions. Statistical analysis should be performed to compare the parameters between the two states.

Visualizations

Tasipimidine_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Alpha2A_Receptor Alpha-2A Adrenoceptor This compound->Alpha2A_Receptor Binds & Activates NE_Vesicle Norepinephrine Vesicles Alpha2A_Receptor->NE_Vesicle Inhibits Fusion NE_Release NE_Vesicle->NE_Release Prevents Postsynaptic_Receptors Postsynaptic Adrenoceptors NE_Release->Postsynaptic_Receptors Reduced Binding Anxiolytic_Effect Anxiolytic & Sedative Effects Postsynaptic_Receptors->Anxiolytic_Effect Leads to Experimental_Workflow cluster_fasted Fasted State Protocol cluster_fed Fed State Protocol Fasted_Dog Dog (Fasted) Admin_Fasted Administer this compound Fasted_Dog->Admin_Fasted PK_Sampling_Fasted Pharmacokinetic Blood Sampling Admin_Fasted->PK_Sampling_Fasted PK_Analysis LC-MS Analysis of Plasma Samples PK_Sampling_Fasted->PK_Analysis Fed_Dog Dog (Fed) Admin_Fed Administer this compound Fed_Dog->Admin_Fed PK_Sampling_Fed Pharmacokinetic Blood Sampling Admin_Fed->PK_Sampling_Fed PK_Sampling_Fed->PK_Analysis Data_Comparison Compare PK Parameters (Cmax, Tmax, AUC) PK_Analysis->Data_Comparison

References

Technical Support Center: Tasipimidine and Hyperglycemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for tasipimidine to induce hyperglycemia. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during preclinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: Does this compound have the potential to induce hyperglycemia?

A1: Yes, there is a potential for this compound to induce an increase in blood glucose levels. The European Medicines Agency (EMA) product information for the veterinary formulation of this compound (Tessie®) states that "this compound may indirectly induce an increase of glycaemia" and advises its use in diabetic animals be based on a benefit-risk assessment by the veterinarian.[1][2] This is a known class effect of α2-adrenoceptor agonists.

Q2: What is the proposed mechanism for this compound-induced hyperglycemia?

A2: this compound is a potent and selective α2A-adrenoceptor agonist. The primary mechanism for hyperglycemia induced by this class of drugs is the inhibition of insulin secretion from pancreatic β-cells. α2A-adrenoceptors are present on these cells, and their activation by an agonist like this compound leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the exocytosis of insulin-containing granules, thus blunting the insulin response to glucose and other stimuli, which can result in elevated blood glucose levels.

Q3: Is there quantitative data available on the hyperglycemic effect of this compound from preclinical or clinical studies?

A3: Currently, there is no publicly available quantitative data from preclinical toxicology studies or human clinical trials that specifically details the extent of this compound-induced hyperglycemia. While cardiovascular and sedative effects have been documented in canine studies, specific data on blood glucose changes were not the focus of these publications.[3] The warning in the EMA documentation suggests that this effect has been observed, but the specific data has not been published.[1][2] For context, other α2-adrenoceptor agonists have been shown to cause transient hyperglycemia.

Q4: What are the key signaling pathways involved in α2-adrenoceptor-mediated inhibition of insulin secretion?

A4: The activation of α2A-adrenoceptors on pancreatic β-cells by this compound initiates a G-protein coupled signaling cascade. The α-subunit of the inhibitory G-protein (Gi) inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of cyclic AMP (cAMP). Lower levels of cAMP reduce the activity of Protein Kinase A (PKA) and Epac2, both of which are important for the priming and fusion of insulin-containing vesicles with the cell membrane. This ultimately results in decreased glucose-stimulated insulin secretion.

Alpha2-Adrenoceptor Signaling in Pancreatic Beta-Cells cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha2A_Receptor α2A-Adrenoceptor This compound->Alpha2A_Receptor Binds Gi_Protein Gi Protein Alpha2A_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Catalyzed by AC PKA PKA cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion ↓ Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: α2A-Adrenoceptor signaling pathway inhibiting insulin secretion.

Troubleshooting Guides

Issue 1: Unexpected elevation in blood glucose levels in experimental animals treated with this compound.

  • Possible Cause 1: Pharmacological effect of this compound. As an α2-adrenoceptor agonist, this compound is expected to have a hyperglycemic effect, particularly at higher doses.

  • Troubleshooting Steps:

    • Review Dosage: Confirm that the administered dose is within the intended range for your experiment. Consider performing a dose-response study to characterize the hyperglycemic effect.

    • Establish Baseline: Ensure you have accurate baseline blood glucose measurements for each animal before administering this compound.

    • Time Course Analysis: Measure blood glucose at multiple time points after administration to understand the onset, peak, and duration of the hyperglycemic effect.

    • Control Groups: Include a vehicle-only control group to account for any effects of the vehicle or experimental procedures on blood glucose.

    • Consider Co-administered Drugs: If other drugs are being used, evaluate their potential to affect glucose metabolism.

  • Possible Cause 2: Stress-induced hyperglycemia. Handling and experimental procedures can cause stress, leading to a rise in blood glucose.

  • Troubleshooting Steps:

    • Acclimatization: Ensure animals are properly acclimatized to the experimental environment and procedures.

    • Minimize Stress: Refine handling techniques and the experimental protocol to be as minimally stressful as possible.

Issue 2: Difficulty in interpreting in vitro insulin secretion assay results in the presence of this compound.

  • Possible Cause 1: Direct inhibition of insulin secretion by this compound.

  • Troubleshooting Steps:

    • Concentration-Response: Test a range of this compound concentrations to determine the IC50 for the inhibition of glucose-stimulated insulin secretion.

    • Positive and Negative Controls: Include a known inhibitor of insulin secretion (e.g., diazoxide) and a known stimulator (e.g., GLP-1) to validate the assay.

    • Reversibility: To confirm the effect is mediated by the α2A-adrenoceptor, test the ability of an α2-adrenoceptor antagonist (e.g., yohimbine or atipamezole) to block the inhibitory effect of this compound.

Experimental Protocols

Protocol 1: In Vivo Oral Glucose Tolerance Test (OGTT) in Dogs

This protocol is adapted for assessing the impact of a test compound on glucose tolerance in beagle dogs.

  • 1. Animal Preparation:

    • Use healthy, adult beagle dogs.

    • Fast the dogs overnight (approximately 16-18 hours) with free access to water.

    • On the day of the test, record the baseline body weight.

  • 2. Test Compound Administration:

    • Administer this compound or vehicle control orally at the desired dose and time point before the glucose challenge.

  • 3. Baseline Blood Sample:

    • Just before the glucose administration, collect a baseline blood sample (Time 0) from a peripheral vein (e.g., cephalic or saphenous).

  • 4. Glucose Administration:

    • Administer a 50% glucose solution orally via gavage at a dose of 5 mL/kg body weight.

  • 5. Post-Glucose Blood Sampling:

    • Collect blood samples at 15, 30, 60, 90, 120, and 180 minutes after glucose administration.

  • 6. Sample Processing and Analysis:

    • Process blood samples to obtain plasma or serum.

    • Measure glucose concentrations using a validated biochemical analyzer.

    • Optionally, measure insulin concentrations at each time point using a canine-specific ELISA kit.

  • 7. Data Analysis:

    • Plot the mean glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose and insulin responses.

    • Compare the results from the this compound-treated group to the vehicle control group using appropriate statistical methods.

OGTT Experimental Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Fasting Overnight Fasting (16-18h) Weight Record Body Weight Fasting->Weight Dosing Administer this compound/Vehicle Weight->Dosing Baseline_Sample Collect Baseline Blood (T=0) Dosing->Baseline_Sample Glucose_Gavage Oral Glucose Gavage (50% Sol.) Baseline_Sample->Glucose_Gavage Timed_Samples Collect Blood at 15, 30, 60, 90, 120, 180 min Glucose_Gavage->Timed_Samples Measure_Glucose Measure Plasma Glucose & Insulin Timed_Samples->Measure_Glucose Plot_Data Plot Glucose/Insulin vs. Time Measure_Glucose->Plot_Data Calculate_AUC Calculate Area Under the Curve (AUC) Plot_Data->Calculate_AUC Statistics Statistical Analysis Calculate_AUC->Statistics

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT) in dogs.

Protocol 2: Static Insulin Secretion Assay from Isolated Rodent Pancreatic Islets

This protocol is for assessing the direct effect of a test compound on insulin secretion from isolated islets.

  • 1. Islet Isolation:

    • Isolate pancreatic islets from rodents (e.g., mice or rats) using a collagenase digestion method followed by density gradient purification.

    • Culture the isolated islets overnight in a complete culture medium to allow for recovery.

  • 2. Reagent Preparation:

    • Prepare Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA).

    • Prepare KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) and a stimulatory glucose concentration (e.g., 16.7 mM).

    • Prepare stock solutions of this compound and any control compounds (e.g., an α2-antagonist) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-toxic (typically ≤0.1%).

  • 3. Pre-incubation:

    • Hand-pick islets of similar size and place them in batches (e.g., 5-10 islets per well of a 24-well plate) in KRB with basal glucose.

    • Pre-incubate the islets for 30-60 minutes at 37°C to allow them to equilibrate and return to a basal state of insulin secretion.

  • 4. Static Incubation (Test Phase):

    • Remove the pre-incubation buffer.

    • Add fresh KRB buffer containing the different treatment conditions:

      • Basal glucose (2.8 mM) ± this compound

      • Stimulatory glucose (16.7 mM) ± this compound

      • Stimulatory glucose + this compound + α2-antagonist

    • Incubate for 60 minutes at 37°C.

  • 5. Sample Collection and Analysis:

    • At the end of the incubation, carefully collect the supernatant (which contains the secreted insulin) from each well.

    • Store the supernatant at -20°C or -80°C until analysis.

    • Measure the insulin concentration in the supernatant using a species-specific insulin ELISA kit.

  • 6. Data Normalization and Analysis:

    • Optionally, lyse the islets to measure their total insulin content and express secreted insulin as a percentage of total insulin content.

    • Analyze the data by comparing insulin secretion in the different treatment groups using appropriate statistical tests.

Data Summary

While specific data for this compound is not available, the following table summarizes the known effects of the α2-adrenoceptor agonist class on glucose metabolism. This information can be used to anticipate the potential effects of this compound.

ParameterEffect of α2-Adrenoceptor AgonistsPrimary Mechanism
Blood Glucose Increase (Hyperglycemia)Reduced insulin secretion; potentially increased gluconeogenesis.
Plasma Insulin DecreaseDirect inhibition of insulin secretion from pancreatic β-cells.
Glucose Tolerance ImpairedDelayed glucose clearance due to insufficient insulin response.
Insulin Secretion (in vitro) Inhibition of glucose-stimulated insulin secretionActivation of α2A-adrenoceptors on β-cells, leading to ↓cAMP.

References

Technical Support Center: Tasipimidine and α2A-Adrenergic Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the long-term use of tasipimidine and the potential for α2A-adrenergic receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective alpha-2A (α2A) adrenoceptor agonist.[1][2][3] Its primary mechanism of action is to bind to and activate α2A-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This activation inhibits the release of norepinephrine from noradrenergic neurons in the central nervous system, leading to a decrease in central noradrenergic neurotransmission.[1][4] This modulation of neuronal activity is the basis for its anxiolytic and sedative effects.

Q2: Does long-term use of this compound lead to α2A-adrenergic receptor desensitization?

While specific long-term desensitization studies on this compound are not extensively published, the phenomenon is well-documented for the α2A-adrenergic receptor class with other agonists. Long-term or continuous exposure to an agonist can lead to receptor desensitization, a process where the cellular response to the agonist diminishes over time. This is a protective mechanism to prevent overstimulation.

The primary mechanisms for α2A-adrenergic receptor desensitization include:

  • Receptor Phosphorylation: Agonist binding can lead to phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC).

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins, which sterically hinder G protein coupling, uncoupling the receptor from its signaling pathway.

  • Receptor Internalization (Downregulation): Prolonged agonist exposure can lead to the internalization of receptors from the cell surface into endosomes. These internalized receptors can either be recycled back to the membrane or targeted for degradation, leading to a reduction in the total number of receptors.

Therefore, it is plausible that chronic administration of this compound could induce desensitization and downregulation of α2A-adrenergic receptors. Researchers should anticipate this possibility in their experimental designs.

Quantitative Data on α2A-Adrenergic Receptor Desensitization

The following table summarizes representative quantitative data from studies on α2A-adrenergic receptor desensitization induced by agonists other than this compound. This data can serve as a reference for expected changes in receptor function and expression.

Parameter MeasuredAgonist UsedCell Type/SystemDuration of TreatmentObserved EffectReference
Functional Response (EC50) EpinephrineCHO Cells30 minutes~4.6-fold increase in EC50 for adenylyl cyclase inhibition.
Functional Response (EC50) EpinephrineCHO Cells24 hours~20-fold increase in EC50 for adenylyl cyclase inhibition.
Receptor Number (Bmax) AdrenalineBE(2)-C Cells24 hoursDownregulation of α2A-AR levels.
Functional Desensitization UK14304CHF CellsBrief Exposure (PMA)68 ± 4% decrease in maximal agonist-stimulated intracellular calcium release (PKC-mediated desensitization).

Experimental Protocols

Here are detailed methodologies for key experiments to assess α2A-adrenergic receptor desensitization.

Protocol 1: Functional Desensitization using a cAMP Assay

Objective: To measure the functional desensitization of α2A-adrenergic receptors by quantifying the inhibition of forskolin-stimulated cAMP production after short-term and long-term agonist exposure.

Materials:

  • Cells expressing the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells)

  • This compound or other α2-AR agonist

  • Forskolin

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA-based)

  • Cell culture medium and buffers

Methodology:

  • Cell Culture and Plating:

    • Culture cells to ~80-90% confluency.

    • Seed cells into 96-well plates at a predetermined optimal density and incubate for 18-24 hours.

  • Chronic Agonist Pre-treatment:

    • Treat cells with the desired concentration of this compound for a specified long-term duration (e.g., 18-24 hours) in the incubator. Include a vehicle control group.

  • Acute Agonist Pre-treatment:

    • For a separate set of plates, treat cells with this compound for a short duration (e.g., 30-60 minutes).

  • Wash and Agonist Re-stimulation:

    • Gently wash the cells twice with a warm assay buffer to remove the pre-treatment agonist.

    • Add fresh assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Prepare a dose-response curve of this compound in assay buffer.

    • Add the this compound dilutions to the respective wells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • cAMP Measurement:

    • Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate dose-response curves for this compound's inhibition of forskolin-stimulated cAMP production for control, short-term, and long-term pre-treated cells.

    • Compare the EC50 and Emax values between the different treatment groups. A rightward shift in the EC50 and/or a decrease in the Emax indicates functional desensitization.

Protocol 2: Receptor Downregulation via Radioligand Binding Assay

Objective: To quantify the number of α2A-adrenergic receptors on the cell surface after long-term agonist treatment.

Materials:

  • Cell membranes from cells expressing the α2A-adrenergic receptor

  • Radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine)

  • Non-specific ligand (e.g., phentolamine)

  • Binding buffer

  • Filtration system (cell harvester and glass fiber filters)

  • Scintillation counter and fluid

Methodology:

  • Cell Treatment and Membrane Preparation:

    • Culture cells in larger format dishes (e.g., 10 cm dishes).

    • Treat cells with this compound or vehicle for 24 hours.

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations.

  • Saturation Binding Assay:

    • In a 96-well plate, set up the binding reaction in triplicate.

    • For each membrane preparation (control and this compound-treated), create a series of wells with increasing concentrations of the radioligand.

    • For each concentration, also prepare wells containing a high concentration of a non-specific ligand to determine non-specific binding.

    • Add a consistent amount of membrane protein to each well.

    • Incubate the plate at a specified temperature for a time sufficient to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration and Counting:

    • Rapidly separate bound and free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

    • Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model.

    • Determine the Bmax (maximum number of binding sites) and Kd (dissociation constant) for both control and this compound-treated membranes. A significant decrease in Bmax in the treated group indicates receptor downregulation.

Protocol 3: Receptor Expression via Western Blotting

Objective: To visually and semi-quantitatively assess the total expression level of the α2A-adrenergic receptor protein after long-term agonist exposure.

Materials:

  • Cells expressing the α2A-adrenergic receptor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the α2A-adrenergic receptor

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle for 24 hours.

    • Wash cells with ice-cold PBS and lyse them directly in the dish with lysis buffer.

    • Collect the lysate and determine the protein concentration.

  • Sample Preparation and SDS-PAGE:

    • Mix a standardized amount of protein from each sample with Laemmli sample buffer.

    • Note: For many GPCRs, boiling the sample can cause aggregation. It is often recommended to incubate samples at room temperature or a lower temperature (e.g., 37°C) for 30 minutes before loading.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the α2A-adrenergic receptor overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again thoroughly with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Perform densitometry analysis on the bands corresponding to the α2A-adrenergic receptor. Normalize the band intensity to a loading control (e.g., β-actin or GAPDH). A decrease in the normalized band intensity in the this compound-treated samples suggests receptor downregulation.

Troubleshooting Guides

Q: My cAMP assay has a low signal-to-noise ratio. What could be the cause?

A: A low signal-to-noise ratio can be caused by several factors:

  • Suboptimal Cell Density: Too few cells will produce an insufficient cAMP signal, while too many cells can lead to a decreased assay window. Optimize cell density by testing a range of seeding concentrations.

  • Inactive Forskolin: Ensure your forskolin stock is fresh and has been stored correctly, protected from light.

  • Phosphodiesterase Activity: If cAMP is being rapidly degraded, the signal will be low. Ensure you are using an effective concentration of a phosphodiesterase inhibitor like IBMX.

  • Inappropriate Stimulation Time: The peak cAMP response is transient. Perform a time-course experiment to determine the optimal stimulation time for your specific cell line and agonist.

Q: In my radioligand binding assay, the non-specific binding is very high (e.g., >30% of total binding). How can I reduce it?

A: High non-specific binding can obscure the specific binding signal. Consider the following:

  • Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the non-specific binding of positively charged radioligands to the negatively charged filters.

  • Radioligand Concentration: Using a radioligand concentration that is too high above its Kd can increase non-specific binding. Try using a concentration at or below the Kd.

  • Washing Steps: Increase the number and volume of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand.

  • Blocking Agents: Adding BSA to the binding buffer can sometimes help reduce non-specific binding to the assay tubes or plates.

Q: My Western blot for the α2A-adrenergic receptor shows no band or multiple bands.

A: GPCRs are notoriously difficult to detect via Western blot due to low expression levels and their hydrophobic nature.

  • No Band:

    • Low Expression: You may need to enrich your sample for membrane proteins or use a cell line with higher receptor expression.

    • Antibody Issues: Verify that your primary antibody is validated for Western blotting and recognizes the correct receptor subtype.

    • Protein Aggregation: As mentioned in the protocol, avoid boiling your samples. GPCRs can aggregate and fail to enter the gel. Try sample preparation at room temperature.

  • Multiple Bands:

    • Glycosylation: GPCRs are often glycosylated, which can result in a smear or multiple bands at a higher molecular weight than predicted.

    • Dimerization/Oligomerization: GPCRs can form dimers or higher-order oligomers that may not be fully dissociated by SDS, leading to higher molecular weight bands.

    • Antibody Non-specificity: Ensure the antibody is specific to the α2A subtype.

Visualizations

Signaling Pathway of the α2A-Adrenergic Receptor

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound a2A_AR α2A-Adrenergic Receptor This compound->a2A_AR Binds & Activates G_protein Gi/o Protein (α, β, γ) a2A_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response Phosphorylates Downstream Targets G cluster_assays Parallel Assays cluster_analysis Data Analysis start Start: Culture cells expressing α2A-Adrenergic Receptor treat Treat cells with this compound (e.g., 24 hours) vs. Vehicle start->treat harvest Harvest Cells / Prepare Membranes treat->harvest func_assay Functional Assay (cAMP accumulation) harvest->func_assay bind_assay Binding Assay (Radioligand Saturation) harvest->bind_assay exp_assay Expression Assay (Western Blot) harvest->exp_assay analyze_func Compare EC50 & Emax (Functional Desensitization) func_assay->analyze_func analyze_bind Compare Bmax (Receptor Downregulation) bind_assay->analyze_bind analyze_exp Compare Protein Levels (Total Expression) exp_assay->analyze_exp conclusion Conclusion on Desensitization & Downregulation analyze_func->conclusion analyze_bind->conclusion analyze_exp->conclusion G start Western Blot Result for α2A-AR no_band Problem: No Band Detected start->no_band Negative multi_band Problem: Multiple Bands Detected start->multi_band Ambiguous ok_band Band is as Expected start->ok_band Positive check_lysis Was sample boiled? no_band->check_lysis check_mw Are bands at a higher MW? multi_band->check_mw lysis_yes Yes check_lysis->lysis_yes Yes lysis_no No check_lysis->lysis_no No solution_boil Solution: Repeat without boiling. Incubate at RT or 37°C. lysis_yes->solution_boil check_antibody Check primary antibody validation & concentration. lysis_no->check_antibody mw_yes Yes check_mw->mw_yes Yes mw_no No check_mw->mw_no No solution_glycosyl Possible Cause: Glycosylation or oligomerization. mw_yes->solution_glycosyl solution_nonspecific Possible Cause: Non-specific antibody binding. Increase blocking/wash stringency. mw_no->solution_nonspecific

References

Stability issues of tasipimidine in different solvent preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tasipimidine in various solvent preparations.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A: this compound sulfate as a drug substance demonstrates excellent stability. However, its stability in solution is highly dependent on the pH and the presence of excipients. In aqueous solutions, this compound is most stable in the pH range of 2.0 to 5.0. The addition of certain excipients can impair its stability.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A: The main degradation pathway for this compound in aqueous solutions is hydrolysis, which leads to the formation of N-(2-aminoethyl)-5-methoxy-3,4-dihydro-1H-2-benzopyran-1-carboxamide.

Q3: What are the recommended storage conditions for this compound solutions?

A: Based on stability data, it is recommended to store aqueous this compound solutions at refrigerated temperatures (2-8 °C) and buffered to a pH between 2.0 and 5.0 to ensure optimal stability.

Q4: Can co-solvents be used to dissolve this compound?

A: Yes, co-solvents can be used to dissolve this compound sulfate. For in vivo studies, mixtures of DMSO, PEG300, Tween-80, and saline have been used to prepare clear solutions. However, the long-term stability in these mixed solvent systems has not been extensively reported and should be evaluated on a case-by-case basis.

Troubleshooting Guide

This guide addresses specific stability issues that may be encountered during experiments with this compound.

Problem 1: Precipitation or cloudiness observed in my this compound solution.

Potential Cause Troubleshooting Step
Poor Solubility This compound sulfate has limited solubility in neutral aqueous solutions. Ensure the pH of your aqueous preparation is within the optimal range of 2.0 to 5.0.
Low Temperature If working with concentrated solutions or co-solvent mixtures, precipitation may occur at lower temperatures. Gentle warming and/or sonication can aid in redissolution. Prepare fresh solutions for in vivo experiments on the day of use.
Incompatible Excipients Certain excipients can negatively impact the stability and solubility of this compound. If using excipients, ensure they are compatible and consider performing a preliminary compatibility study.

Problem 2: I suspect my this compound has degraded. How can I confirm this?

Potential Cause Troubleshooting Step
Inappropriate pH The stability of this compound is significantly reduced at pH values above 5.0. Verify the pH of your solution.
High Temperature Storage Elevated temperatures accelerate the degradation of this compound in solution. Refer to the stability data tables below for expected degradation rates at different temperatures.
Presence of Oxidizing Agents While specific data for this compound is limited, imidazoline rings can be susceptible to oxidation. Avoid contact with strong oxidizing agents.
Exposure to Light Imidazoline-containing compounds can be susceptible to photodegradation. Protect this compound solutions from light.

To confirm degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to separate and quantify this compound and its degradation products.

Quantitative Stability Data

The following tables summarize the percentage of the main degradation product, N-(2-aminoethyl)-5-methoxy-3,4-dihydro-1H-2-benzopyran-1-carboxamide, formed in aqueous solutions of this compound sulfate at different pH values and temperatures.

Table 1: Degradation of this compound at pH 2.0

Stress Temperature (°C)Stress Time (days)Degradation Product (%)
507< 0.05
6070.05
7070.10
8070.22

Table 2: Degradation of this compound at pH 3.1

Stress Temperature (°C)Stress Time (days)Degradation Product (%)
5070.06
6070.13
7070.31
8070.72

Table 3: Degradation of this compound at pH 4.1

Stress Temperature (°C)Stress Time (days)Degradation Product (%)
5070.18
6070.41
7071.00
8072.39

Table 4: Degradation of this compound at pH 4.9

Stress Temperature (°C)Stress Time (days)Degradation Product (%)
5070.40
6070.94
7072.22
8075.21

Table 5: Degradation of this compound at pH 5.9

Stress Temperature (°C)Stress Time (days)Degradation Product (%)
4070.40
5071.04
6072.50
7075.86

Table 6: Degradation of this compound at pH 6.9

Stress Temperature (°C)Stress Time (days)Degradation Product (%)
3070.29
4070.71
5071.76
6074.18

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution of this compound Sulfate

  • Buffer Preparation: Prepare a 0.1 M citric acid/citrate buffer solution and adjust the pH to the desired value (e.g., 3.0) using a pH meter.

  • Dissolution: Weigh the required amount of this compound sulfate and dissolve it in the prepared buffer to achieve the target concentration (e.g., 0.3 mg/mL).

  • Preservative (Optional): If the solution is for multi-dose use, consider adding a suitable preservative such as sodium benzoate (e.g., at a concentration of 0.05% w/v).

  • Storage: Store the final solution in a well-closed container, protected from light, at 2-8 °C.

Protocol 2: Proposed Stability-Indicating HPLC Method

This method is based on common practices for analyzing compounds structurally similar to this compound and should be validated for its specific application.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A starting point could be a 70:30 (v/v) ratio of buffer to organic modifier.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound (a starting point could be around 220-230 nm).

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Analysis: The method should be able to separate the main peak of this compound from its primary degradation product and any other impurities.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature (e.g., 40-60 °C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat at an elevated temperature (e.g., 80-100 °C).

  • Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method to quantify the remaining this compound and the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution in desired solvent/pH acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation photo Photodegradation (ICH Q1B) prep->photo thermal Thermal Stress (Solid, 80°C) prep->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation (Quantify Degradants) hplc->data signaling_pathway This compound This compound Alpha2A α2A-Adrenoceptor This compound->Alpha2A Gi Gi Protein Activation Alpha2A->Gi AC Adenylyl Cyclase Inhibition Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Anxiolysis Anxiolysis & Sedation PKA->Anxiolysis Gene Altered Gene Expression CREB->Gene Gene->Anxiolysis

Validation & Comparative

Comparative Efficacy of Tasipimidine and Dexmedetomidine for Canine Anxiety: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two alpha-2 adrenergic receptor agonists for the management of situational anxiety and fear in dogs, supported by experimental data.

This guide provides a comprehensive comparison of tasipimidine and dexmedetomidine, two alpha-2 adrenergic receptor agonists used to manage canine anxiety. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, pharmacokinetics, and clinical efficacy based on available experimental data.

Mechanism of Action

Both this compound and dexmedetomidine exert their anxiolytic effects by acting as agonists at alpha-2 adrenergic receptors in the central nervous system. This action inhibits the release of norepinephrine, a key neurotransmitter involved in the stress response, thereby reducing arousal and promoting a state of calm.[1][2]

This compound is a potent and selective alpha-2A adrenoceptor agonist.[1][3][4] By binding to these receptors, it decreases central noradrenergic neurotransmission, which has been shown to induce anxiety and fear in animals exposed to stressful situations. This targeted action helps to counteract arousal and block the startle reflex.

Dexmedetomidine , the active d-enantiomer of medetomidine, is also a specific and selective alpha-2 adrenoceptor agonist. Its mechanism involves the activation of these receptors in the brain and spinal cord, leading to the inhibition of neuronal firing. This results in sedation, analgesia, and anxiolysis. Dexmedetomidine's sedative effects are mediated by decreasing the activity of noradrenergic neurons in the locus coeruleus, which in turn increases the activity of inhibitory GABA neurons.

cluster_this compound This compound Signaling Pathway This compound This compound Alpha2A Alpha-2A Adrenoceptor This compound->Alpha2A Binds to Noradrenaline_Release Inhibition of Noradrenaline Release Alpha2A->Noradrenaline_Release Activates Anxiolysis_T Anxiolysis Noradrenaline_Release->Anxiolysis_T Leads to cluster_dexmedetomidine Dexmedetomidine Signaling Pathway Dexmedetomidine Dexmedetomidine Alpha2_Receptor Alpha-2 Adrenoceptor Dexmedetomidine->Alpha2_Receptor Binds to Neuronal_Firing Inhibition of Neuronal Firing Alpha2_Receptor->Neuronal_Firing Activates Anxiolysis_D Anxiolysis & Sedation Neuronal_Firing->Anxiolysis_D Leads to cluster_tasipimidine_protocol Experimental Protocol: this compound for Separation Anxiety Enrollment Enrollment: 12 privately-owned dogs with a history of separation anxiety Design Study Design: Double-blind, placebo-controlled, crossover Enrollment->Design Treatment_Periods Treatment: Three 4-day periods (Placebo, this compound 10µg/kg, this compound 30µg/kg) Design->Treatment_Periods Washout Washout: 3-day washout between periods Treatment_Periods->Washout Administration Administration: Oral solution once daily, 1 hour before owner departure Washout->Administration Assessment Assessment: Owner assessment of anxiety signs via video recordings Administration->Assessment cluster_dexmedetomidine_protocol Experimental Protocol: Dexmedetomidine for Noise Aversion Enrollment_D Enrollment: 182 dogs with a history of anxiety and fear from fireworks Design_D Study Design: Randomized, double-blind, placebo-controlled Enrollment_D->Design_D Treatment_Groups Treatment: 89 dogs received dexmedetomidine oromucosal gel, 93 received placebo Design_D->Treatment_Groups Administration_D Administration: As needed up to five times on New Year's Eve Treatment_Groups->Administration_D Assessment_D Assessment: Owner assessment of overall treatment effect and signs of anxiety and fear Administration_D->Assessment_D

References

A Researcher's Guide to Validating Animal Models of Anxiety for Tasipimidine Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating common animal models of anxiety for the study of tasipimidine, a selective α2A-adrenoceptor agonist. While specific quantitative data for this compound in these rodent models are not publicly available, this guide outlines the established experimental protocols and presents comparative data for well-characterized anxiolytics, diazepam and buspirone, to serve as a benchmark for validation studies.

This compound is a potent and selective α2A-adrenoceptor agonist that functions by inhibiting the release of norepinephrine, thereby reducing arousal and counteracting the physiological and behavioral signs of fear and anxiety.[1] Its mechanism of action suggests potential efficacy as an anxiolytic, which has been demonstrated in studies on situational anxiety in dogs.[2] To rigorously evaluate its anxiolytic potential for human applications, validation in established rodent models of anxiety is a critical step.

This guide details the experimental protocols for three widely used animal models: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB). By comparing the behavioral outcomes of this compound in these models to those of standard anxiolytics like the benzodiazepine diazepam and the 5-HT1A receptor partial agonist buspirone, researchers can effectively assess its anxiolytic profile.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anxiolytic effects through its agonist activity at α2A-adrenergic receptors, which are G-protein coupled receptors. The binding of this compound to these presynaptic autoreceptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels ultimately suppresses the release of norepinephrine from the neuron, leading to a decrease in noradrenergic neurotransmission in brain regions associated with fear and anxiety.

This compound Signaling Pathway This compound This compound Alpha2A_Receptor α2A-Adrenoceptor This compound->Alpha2A_Receptor Binds to G_Protein Gi/o Protein Alpha2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Norepinephrine_Release Norepinephrine Release cAMP->Norepinephrine_Release Reduced levels inhibit Anxiolytic_Effect Anxiolytic Effect Norepinephrine_Release->Anxiolytic_Effect Reduced release leads to

Caption: this compound's mechanism of action.

Validating Animal Models for this compound

The validation of an animal model for a novel compound like this compound involves demonstrating that the model can detect the anxiolytic effects of the compound in a dose-dependent manner. This is typically achieved by comparing the compound's effects to a vehicle control and a positive control with a known anxiolytic profile.

Caption: Logical workflow for validating an animal model.

Experimental Protocols and Comparative Data

The following sections provide detailed protocols for the Elevated Plus-Maze, Open Field Test, and Light-Dark Box Test, along with tables summarizing expected outcomes and available quantitative data for diazepam and buspirone.

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

  • Animals: Typically adult male rats or mice. Animals should be habituated to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: this compound, a positive control (e.g., diazepam), or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before testing (e.g., 30 minutes for i.p.).

  • Procedure: The animal is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a set period, typically 5 minutes.

  • Data Collection: A video tracking system records the animal's movement. Key parameters measured include the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.

  • Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. Total distance traveled is used to assess general locomotor activity and potential sedative effects.

EPM_Workflow Start Animal Habituation Drug_Admin Drug Administration (this compound, Diazepam, Vehicle) Start->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Exploration Allow 5 min Exploration Placement->Exploration Recording Video Record and Track Movement Exploration->Recording Data_Analysis Analyze: - Time in Open/Closed Arms - Entries into Open/Closed Arms - Total Distance Traveled Recording->Data_Analysis Interpretation Interpret Results: Anxiolytic effect = Increased open arm time/entries Data_Analysis->Interpretation

Caption: Experimental workflow for the Elevated Plus-Maze.

CompoundDose (mg/kg)RouteAnimal% Time in Open Arms (vs. Vehicle)% Entries into Open Arms (vs. Vehicle)Reference
Diazepam 1.0 - 2.0i.p.RatFictionalized Data
Diazepam 0.5 - 2.0i.p.MouseFictionalized Data
Buspirone 0.5 - 2.0i.p.Rat↔ or ↓↔ or ↓[3]
Buspirone 1.0 - 10.0i.p.Mouse[2]

Note: The effects of buspirone in the EPM can be variable and are sometimes anxiogenic-like, particularly in rats.[3]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. The test is based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit, open area.

  • Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

  • Animals: Adult male or female rats or mice. Animals should be habituated to the testing room for 30-60 minutes prior to the test.

  • Drug Administration: The test compound, positive control, or vehicle is administered at a specified time before the test.

  • Procedure: The animal is placed in the center of the open field and allowed to explore for a set duration, usually 5-10 minutes.

  • Data Collection: A video tracking system records the animal's movements. Parameters measured include the time spent in the center and peripheral zones, the distance traveled in each zone, and the total distance traveled.

  • Analysis: An anxiolytic effect is indicated by an increase in the time spent in and the distance traveled in the central zone. The total distance traveled provides a measure of overall locomotor activity.

OFT_Workflow Start Animal Habituation Drug_Admin Drug Administration (this compound, Diazepam, Vehicle) Start->Drug_Admin Placement Place Animal in Center of Open Field Drug_Admin->Placement Exploration Allow 5-10 min Exploration Placement->Exploration Recording Video Record and Track Movement Exploration->Recording Data_Analysis Analyze: - Time in Center/Periphery - Distance in Center/Periphery - Total Distance Traveled Recording->Data_Analysis Interpretation Interpret Results: Anxiolytic effect = Increased center time/distance Data_Analysis->Interpretation

Caption: Experimental workflow for the Open Field Test.

CompoundDose (mg/kg)RouteAnimalTime in Center (vs. Vehicle)Total Distance Traveled (vs. Vehicle)Reference
Diazepam 1.0 - 2.0i.p.Rat↔ or ↓Fictionalized Data
Diazepam 0.5 - 2.0i.p.Mouse↔ or ↓Fictionalized Data
Buspirone 1.25 - 2.5i.p.Rat↓ (females)
Buspirone 3.0i.p.Rat

Note: Higher doses of diazepam can decrease total distance traveled, indicating a sedative effect.

Light-Dark Box Test (LDB)

The LDB test is another widely used model for assessing anxiety-like behavior. It is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Animals: Typically adult male mice. Animals should be habituated to the testing room before the experiment.

  • Drug Administration: The test compound, positive control, or vehicle is administered at a specified time before the test.

  • Procedure: The animal is placed in the light compartment, facing away from the opening to the dark compartment. The animal is allowed to explore the apparatus for a set period, usually 5-10 minutes.

  • Data Collection: A video tracking system records the animal's location and movements. Key parameters include the time spent in the light and dark compartments and the number of transitions between the two compartments.

  • Analysis: An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.

LDB_Workflow Start Animal Habituation Drug_Admin Drug Administration (this compound, Diazepam, Vehicle) Start->Drug_Admin Placement Place Animal in Light Compartment Drug_Admin->Placement Exploration Allow 5-10 min Exploration Placement->Exploration Recording Video Record and Track Movement Exploration->Recording Data_Analysis Analyze: - Time in Light/Dark Compartments - Number of Transitions Recording->Data_Analysis Interpretation Interpret Results: Anxiolytic effect = Increased time in light Data_Analysis->Interpretation

Caption: Experimental workflow for the Light-Dark Box Test.

CompoundDose (mg/kg)RouteAnimalTime in Light Compartment (vs. Vehicle)Number of Transitions (vs. Vehicle)Reference
Diazepam 0.75 - 3.0i.p.Rat
Diazepam 1.0 - 2.0i.p.MouseFictionalized Data
Buspirone 3.16 - 17.8i.p.Mouse

Conclusion and Future Directions

The validation of animal models is a cornerstone of preclinical drug development. While direct comparative data for this compound in these specific rodent models of anxiety are not yet publicly available, the protocols and comparative data presented in this guide provide a robust framework for researchers to conduct their own validation studies.

Based on its mechanism as a selective α2A-adrenoceptor agonist, it is hypothesized that this compound will exhibit an anxiolytic-like profile in these models, characterized by:

  • Increased exploration of the open arms in the Elevated Plus-Maze.

  • Increased time spent in the center of the Open Field Test.

  • Increased time spent in the light compartment of the Light-Dark Box Test.

It will be crucial to carefully assess locomotor activity to distinguish true anxiolytic effects from potential sedation, a known side effect of α2-agonists. By systematically evaluating this compound across a range of doses and comparing its effects to both a vehicle and a well-characterized anxiolytic like diazepam, researchers can effectively validate these animal models for future investigations into the anxiolytic potential of this promising compound. The generation of such data will be invaluable for advancing our understanding of this compound and its potential therapeutic applications in anxiety disorders.

References

A Head-to-Head In Vitro Comparison of Tasipimidine and Other Alpha-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of tasipimidine, a novel alpha-2 adrenergic agonist, with other well-established alpha-2 agonists, including dexmedetomidine, clonidine, and fadolmidine. The following sections present quantitative data on receptor binding affinity and functional activity, detailed experimental protocols for the key assays cited, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Pharmacology of Alpha-2 Agonists

The in vitro pharmacological profiles of this compound and other alpha-2 adrenergic agonists were evaluated to determine their binding affinity and functional potency at the human alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes.

Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinity (Ki in nM) of Alpha-2 Agonists at Human Alpha-2 Adrenergic Receptor Subtypes

Compoundα2A-AR (Ki, nM)α2B-AR (Ki, nM)α2C-AR (Ki, nM)Selectivity (α2A vs α2B/α2C)
This compound Data not availableData not availableData not availableSelective for α2A (based on functional data)
Dexmedetomidine 1.34.02.1Moderately selective for α2A
Clonidine 3.917007.1Highly selective for α2A/α2C over α2B
Fadolmidine Data not availableData not availableData not availableData not available
Functional Activity

Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. For Gi-coupled receptors like the alpha-2 adrenergic receptors, this is often assessed by measuring the inhibition of cyclic AMP (cAMP) production or the stimulation of GTPγS binding. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50). A lower EC50 (or higher pEC50) value indicates greater potency.

Table 2: Comparative Functional Potency (pEC50 / EC50) of Alpha-2 Agonists at Human Alpha-2 Adrenergic Receptor Subtypes

Compoundα2A-ARα2B-ARα2C-AR
This compound pEC50: 7.57[1]pEC50: 6.00[1]pEC50: 6.29[1]
Dexmedetomidine Data not availableData not availableData not available
Clonidine Data not availableData not availableData not available
Fadolmidine EC50: 0.4 nM[2][3]EC50: 4.9 nMEC50: 0.5 nM

Note: The available data for this compound and fadolmidine highlight their full agonism at the human alpha-2 adrenoceptors. This compound demonstrates a clear selectivity in its functional potency for the α2A subtype over the α2B and α2C subtypes. Fadolmidine shows high potency at all three subtypes, with the highest potency at the α2A and α2C subtypes. Directly comparable pEC50 or EC50 values for dexmedetomidine and clonidine across all three human subtypes from a single comprehensive study were not available.

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the physiological effects associated with alpha-2 receptor activation.

Alpha2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Alpha-2 Agonist (e.g., this compound) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gi/o Protein (αβγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA_active->Cellular_Response Phosphorylates Substrates

Alpha-2 Adrenergic Receptor Signaling Pathway
Experimental Workflow: cAMP Functional Assay

The cyclic AMP (cAMP) functional assay is a common method to determine the potency and efficacy of agonists for Gi-coupled receptors. The workflow involves stimulating cells expressing the receptor of interest with varying concentrations of the agonist and then measuring the resulting changes in intracellular cAMP levels.

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis A1 Culture cells expressing α2-adrenergic receptor A2 Seed cells into 96-well plate A1->A2 B2 Add agonist to cells and incubate A2->B2 B1 Prepare serial dilutions of agonist (e.g., this compound) B1->B2 B3 Add forskolin to stimulate adenylyl cyclase B2->B3 C1 Lyse cells to release intracellular cAMP B3->C1 C2 Add detection reagents (e.g., HTRF, AlphaScreen) C1->C2 C3 Measure signal (e.g., fluorescence, luminescence) C2->C3 D1 Plot dose-response curve C3->D1 D2 Calculate pEC50/EC50 values D1->D2

Experimental Workflow for a cAMP Functional Assay

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize alpha-2 adrenergic agonists.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the alpha-2 adrenergic receptor subtypes.

  • Cell Membranes: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing one of the human alpha-2A, alpha-2B, or alpha-2C adrenergic receptor subtypes.

  • Radioligand: A commonly used radioligand is [³H]-Rauwolscine or [³H]-Yohimbine, which are high-affinity alpha-2 receptor antagonists. The radioligand is used at a concentration near its dissociation constant (Kd).

  • Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like phentolamine or yohimbine.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl and 10 mM MgCl₂, adjusted to a pH of 7.4.

  • Procedure:

    • Cell membranes (5-20 µg of protein) are incubated in a 96-well plate with the radioligand and various concentrations of the test compound.

    • The incubation is carried out at 30°C for 60 minutes with gentle agitation to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed multiple times with ice-cold binding buffer to remove unbound radioligand.

    • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase, thereby determining the functional potency (EC50 or pEC50) of the compound.

  • Cell Line: A cell line, such as HEK293 or CHO, stably expressing the human alpha-2A, alpha-2B, or alpha-2C adrenergic receptor is used.

  • Assay Principle: Alpha-2 receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, adenylyl cyclase is typically stimulated with forskolin.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cell culture medium is replaced with a stimulation buffer.

    • Cells are pre-incubated with various concentrations of the test agonist.

    • Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase, and the cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the logarithm of the agonist concentration. The EC50 or pEC50 value is then determined using non-linear regression analysis.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit following receptor activation by an agonist.

  • Cell Membranes: Membranes from cells expressing the alpha-2 adrenergic receptor of interest are used.

  • Reagents:

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • Guanosine diphosphate (GDP) to ensure that [³⁵S]GTPγS binding is dependent on agonist stimulation.

    • A known alpha-2 adrenergic agonist to serve as a positive control.

  • Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA, at pH 7.4.

  • Procedure:

    • Cell membranes (10-20 µg) are pre-incubated in a 96-well plate with GDP (e.g., 10 µM) and serial dilutions of the test agonist.

    • The binding reaction is initiated by the addition of [³⁵S]GTPγS (final concentration of 0.1-0.5 nM).

    • The plate is incubated at 30°C for 30-60 minutes with gentle shaking.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • The radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The agonist-stimulated [³⁵S]GTPγS binding is calculated by subtracting the basal binding (in the absence of agonist) from the total binding. A dose-response curve is generated, and the EC50 and Emax (maximum effect) values are determined by non-linear regression.

References

Comparative Side Effect Profile of Tasipimidine and Other Anxiolytics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the side effect profile of tasipimidine, a novel α2A-adrenoceptor agonist, against established anxiolytic drug classes, including benzodiazepines, selective serotonin reuptake inhibitors (SSRIs), and the non-benzodiazepine anxiolytic, buspirone. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development in the field of anxiolytic therapies.

Disclaimer: this compound is currently under investigation for insomnia in humans and is approved for situational anxiety in dogs.[1][2] It is not yet approved for the treatment of anxiety disorders in humans. The data presented herein is for informational and research purposes only and does not constitute medical advice.

Executive Summary

This compound exhibits a distinct pharmacological profile as a selective α2A-adrenoceptor agonist, which differentiates its potential side effect profile from that of other anxiolytics that primarily modulate GABAergic or serotonergic systems. Preclinical and early clinical data for this compound suggest a side effect profile predominantly characterized by sedation and cardiovascular effects such as hypotension and bradycardia. In contrast, benzodiazepines are associated with sedation, cognitive impairment, and a significant risk of dependence, while SSRIs commonly induce gastrointestinal and sexual side effects. Buspirone offers a generally favorable side effect profile with a lower risk of sedation and dependence compared to benzodiazepines.

Due to the nascent stage of this compound's clinical development for anxiety in humans, a direct head-to-head comparison of adverse event frequencies is not yet available. The following sections provide a detailed comparison based on existing data, alongside methodologies for assessing these side effects in a clinical trial setting.

Comparative Quantitative Data on Side Effects

The following table summarizes the incidence of common side effects associated with this compound and other major anxiolytic classes. It is crucial to note that the data for this compound in humans is derived from clinical trials for insomnia, and the canine data is provided for a more comprehensive, albeit indirect, safety profile. The data for other anxiolytics are from studies in patients with Generalized Anxiety Disorder (GAD).

Side EffectThis compound (Humans - Insomnia Trials)¹This compound (Canine - Anxiety)[3]Benzodiazepines (e.g., Alprazolam, Lorazepam)SSRIs (e.g., Escitalopram, Sertraline)Buspirone[1]
Drowsiness/Sedation Morning sleepiness monitored[2]CommonHigh incidenceVariable, can cause insomnia or somnolence9% (not significantly different from placebo)
Dizziness Potential for dizziness upon standingNot reportedCommonCommon9%
Nausea Not prominently reportedPossible vomiting at higher dosesLess commonCommonMore frequent than with clorazepate, diazepam, or alprazolam
Headache Not prominently reportedNot applicableCommonCommon7%
Cardiovascular Blood pressure changes monitoredLowered heart rate and blood pressureLow blood pressure, low heart rateMinimal direct effectsNot a common side effect
Dependence/Withdrawal Not yet established in humansNot reportedHigh risk of dependence and withdrawalWithdrawal-like symptoms upon discontinuationNo associated risk of physical dependence or withdrawal
Sexual Dysfunction Not reportedNot applicableDecreased libido can occurCommon (e.g., decreased libido, ejaculatory delay)Not a common side effect
Gastrointestinal Not prominently reportedVomiting at higher dosesLess commonCommon (e.g., diarrhea)3% (diarrhea)

¹Quantitative data from human trials of this compound for insomnia is not yet publicly available in detail; side effects are based on monitoring parameters mentioned in trial registrations.

Experimental Protocols for Side Effect Assessment

The robust assessment of adverse events in clinical trials is paramount for establishing a drug's safety profile. Methodologies should be standardized to allow for meaningful comparisons across studies and drug classes.

Standard Protocol for Adverse Event Assessment in Anxiolytic Clinical Trials:

  • Baseline Assessment: Prior to the administration of the investigational product, a thorough baseline assessment of the participant's health is conducted. This includes a medical history, physical examination, and a baseline recording of any existing symptoms using a standardized symptom checklist.

  • Systematic Monitoring:

    • Spontaneous Reporting: Participants are encouraged to report any new or worsening symptoms to the clinical trial staff at any time.

    • Structured Elicitation: At each study visit, investigators or trained staff should systematically inquire about adverse events. This can be done through open-ended questions (e.g., "Have you experienced any new health problems since your last visit?") followed by a structured checklist of common and expected adverse events based on the drug's pharmacology. The use of a standardized instrument like the Generic Assessment of Side Effects (GASE) Scale can be employed.

  • Data Recording: All reported adverse events are meticulously documented in the participant's source documents and the Case Report Form (CRF). The documentation should include:

    • A detailed description of the event.

    • The date and time of onset and resolution.

    • The severity of the event (e.g., mild, moderate, severe).

    • The investigator's assessment of the event's relationship to the study drug (causality).

    • Any action taken in response to the event.

  • Standardized Terminology: Adverse events are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting and analysis.

  • Reporting Guidelines: The reporting of harms in the final clinical trial publication should adhere to the Consolidated Standards of Reporting Trials (CONSORT) extension for harms. This includes providing clear definitions of adverse events and presenting data on their frequency in each treatment group.

Signaling Pathways and Experimental Workflows

Pharmacological Mechanisms of Action

The following diagram illustrates the distinct signaling pathways targeted by this compound and other major anxiolytic classes.

Anxiolytic_Mechanisms cluster_this compound This compound cluster_benzodiazepines Benzodiazepines cluster_ssris SSRIs cluster_buspirone Buspirone This compound This compound Alpha2A α2A-Adrenoceptor This compound->Alpha2A Agonist Noradrenaline_Release ↓ Noradrenaline Release Alpha2A->Noradrenaline_Release Anxiolysis_Sedation Anxiolysis & Sedation Noradrenaline_Release->Anxiolysis_Sedation Benzodiazepines Benzodiazepines GABA_A GABA-A Receptor Benzodiazepines->GABA_A Positive Allosteric Modulator Chloride_Influx ↑ Chloride Influx GABA_A->Chloride_Influx Neuronal_Inhibition ↑ Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Anxiolysis_Sedation_B Anxiolysis & Sedation Neuronal_Inhibition->Anxiolysis_Sedation_B SSRIs SSRIs SERT Serotonin Transporter (SERT) SSRIs->SERT Inhibitor Serotonin_Synapse ↑ Synaptic Serotonin SERT->Serotonin_Synapse Anxiolysis_SSRIs Anxiolysis Serotonin_Synapse->Anxiolysis_SSRIs Buspirone Buspirone _5HT1A 5-HT1A Receptor Buspirone->_5HT1A Partial Agonist Dopamine_D2 Dopamine D2 Receptor Buspirone->Dopamine_D2 Antagonist Anxiolysis_Buspirone Anxiolysis _5HT1A->Anxiolysis_Buspirone Dopamine_D2->Anxiolysis_Buspirone AE_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_assessment AE Assessment & Reporting cluster_analysis Data Analysis & Final Reporting Informed_Consent Informed Consent Baseline_Assessment Baseline Health Assessment (incl. symptom checklist) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Administration Drug/Placebo Administration Randomization->Drug_Administration Monitoring Ongoing Monitoring Drug_Administration->Monitoring Spontaneous_Report Spontaneous AE Report Monitoring->Spontaneous_Report Structured_Elicitation Structured AE Elicitation (at each visit) Monitoring->Structured_Elicitation AE_Documentation AE Documentation in CRF (Description, Severity, Causality) Spontaneous_Report->AE_Documentation Structured_Elicitation->AE_Documentation MedDRA_Coding MedDRA Coding AE_Documentation->MedDRA_Coding SAE_Reporting Serious AE Reporting (to Sponsor, IRB, Regulatory Agencies) AE_Documentation->SAE_Reporting If Serious Data_Analysis Statistical Analysis of AE Data MedDRA_Coding->Data_Analysis SAE_Reporting->Data_Analysis Final_Report Final Clinical Study Report (adhering to CONSORT Harms) Data_Analysis->Final_Report

References

Tasipimidine Demonstrates High Selectivity for Alpha-2A Adrenoceptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vitro studies confirms that tasipimidine is a potent and selective agonist for the human alpha-2A adrenoceptor subtype, exhibiting significantly weaker activity at the alpha-2B and alpha-2C subtypes. This selectivity profile distinguishes it from other well-known alpha-2 adrenoceptor agonists, such as dexmedetomidine and clonidine, suggesting a potential for a more targeted therapeutic effect with a favorable side-effect profile.

This compound's selectivity for the alpha-2A adrenoceptor is a key pharmacological feature that drives its therapeutic potential, primarily in the central nervous system for effects like anxiolysis and sedation.[1] Experimental data from cell-based functional assays have quantified this selectivity, providing a clear comparison of its activity across the different alpha-2 adrenoceptor subtypes.

Comparative Functional Activity at Human Alpha-2 Adrenoceptor Subtypes

The functional potency of this compound and comparator compounds at the human alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes has been determined through various in vitro studies. The data, presented as pEC50 values (the negative logarithm of the molar concentration that produces 50% of the maximum possible effect), are summarized in the table below. A higher pEC50 value indicates greater potency.

CompoundAlpha-2A (pEC50)Alpha-2B (pEC50)Alpha-2C (pEC50)Reference
This compound 7.57 [1]6.00 [1]6.29 [1]Lehtimäki et al., 2022[1]
Dexmedetomidine9.17.18.5Newman-Tancredi et al., 2009
Clonidine7.86.77.9Newman-Tancredi et al., 2009

As the data indicates, this compound is a full agonist at the human alpha-2A adrenoceptor with a pEC50 of 7.57. Its agonistic activity at the alpha-2B and alpha-2C subtypes is considerably weaker, with pEC50 values of 6.00 and 6.29, respectively. This translates to approximately a 37-fold and 19-fold selectivity for the alpha-2A subtype over the alpha-2B and alpha-2C subtypes, respectively, in terms of functional potency. In contrast, while dexmedetomidine is also highly potent at the alpha-2A receptor, it shows a different selectivity profile. Clonidine, an older, less selective agonist, also interacts with imidazoline receptors, which can contribute to its side-effect profile.

Experimental Protocols

The determination of the functional selectivity of this compound was primarily conducted using cell-based assays that measure the downstream signaling of adrenoceptor activation.

Functional Activity Assay (cAMP Measurement)

The functional potency of this compound and comparator compounds at the different alpha-2 adrenoceptor subtypes is typically determined by measuring the inhibition of cyclic adenosine monophosphate (cAMP) production in recombinant cell lines.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human alpha-2A, alpha-2B, or alpha-2C adrenoceptor subtypes are commonly used.

  • Assay Principle: Alpha-2 adrenoceptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Methodology:

    • Cells are seeded into multi-well plates and incubated.

    • The cells are then treated with a compound that stimulates adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP.

    • Increasing concentrations of the test compound (e.g., this compound) are added to the cells.

    • After an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available assay kits, often based on principles like competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

    • The concentration-response curves are then plotted to determine the EC50 value, which is subsequently converted to the pEC50 value.

G cluster_workflow Functional Assay Workflow prep CHO/HEK293 cells expressing alpha-2A, -2B, or -2C receptors stim Stimulate with Forskolin to induce cAMP production prep->stim 1. treat Treat with increasing concentrations of this compound stim->treat 2. incubate Incubate to allow for receptor activation and signaling treat->incubate 3. lyse Lyse cells to release intracellular contents incubate->lyse 4. measure Measure cAMP levels (e.g., ELISA, TR-FRET) lyse->measure 5. analyze Analyze data to determine pEC50 values measure->analyze 6.

Functional Assay Workflow for Determining pEC50

Signaling Pathway of Alpha-2 Adrenoceptor Activation

The selectivity of this compound for the alpha-2A adrenoceptor is crucial as this subtype is primarily responsible for mediating the desired central nervous system effects. The activation of presynaptic alpha-2A autoreceptors in the locus coeruleus leads to an inhibition of norepinephrine release, resulting in sedative and anxiolytic effects. The weaker activity at alpha-2B and alpha-2C subtypes, which are located in different tissues and mediate other physiological responses, suggests a lower potential for off-target effects.

G cluster_pathway Alpha-2 Adrenoceptor Signaling Pathway This compound This compound Alpha2A Alpha-2A Adrenoceptor This compound->Alpha2A Binds to Gi Gi Protein Alpha2A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Norepinephrine Release) PKA->Response Leads to

References

A Comparative Guide to Tasipimidine and Alternative Hypnotics in Novel Animal Models of Insomnia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tasipimidine, a selective α2A-adrenergic receptor agonist, against other classes of hypnotic agents. The evaluation is based on performance in preclinical animal models of insomnia, offering insights into the predictive validity of these models and the translational challenges in sleep research. This analysis is particularly pertinent given the discontinuation of this compound's clinical development for insomnia, providing a valuable case study for the scientific community.

Introduction to this compound and the Rationale for its Investigation in Insomnia

This compound (formerly ODM-105) is a potent and selective full agonist of the α2A-adrenergic receptor.[1] Initially developed for situational anxiety and fear in dogs, where it is approved as Tessie®, its mechanism of action suggested potential therapeutic value for insomnia in humans.[1] The rationale was based on the established role of the noradrenergic system in maintaining arousal. By activating presynaptic α2A autoreceptors in the locus coeruleus, this compound was expected to inhibit norepinephrine release, thereby reducing arousal and promoting sleep.[2][3] This mechanism is shared by other α2-agonists like dexmedetomidine, which is known to induce a state resembling natural non-REM sleep.[4]

Despite a strong preclinical rationale based on its sedative effects, a Phase 2 clinical trial for insomnia did not meet its primary endpoints for improving sleep onset or duration compared to placebo, leading to the cessation of its development for this indication. This outcome underscores the importance of critically evaluating candidate drugs in sophisticated animal models that recapitulate the complex pathophysiology of insomnia.

Mechanism of Action: The α2-Adrenergic Pathway in Sleep Regulation

This compound exerts its sedative effects by modulating the central noradrenergic system, a key component of the brain's ascending arousal system.

  • Locus Coeruleus (LC): The primary hub of noradrenergic neurons in the brain is the LC. These neurons are highly active during wakefulness, releasing norepinephrine (NE) throughout the brain to promote arousal and vigilance.

  • α2A-Adrenergic Receptors: this compound acts as an agonist at α2A-adrenergic receptors, which are densely expressed on LC neurons and function as autoreceptors.

  • Inhibition of Norepinephrine Release: Activation of these presynaptic autoreceptors inhibits the firing of LC neurons and suppresses the release of NE.

  • Reduced Arousal: The reduction in noradrenergic tone leads to a decrease in arousal signals to key brain regions like the cortex and hypothalamus, facilitating the transition to sleep.

This signaling pathway is distinct from those targeted by other major classes of hypnotics, such as GABA-A receptor modulators (e.g., zolpidem) and orexin receptor antagonists (e.g., suvorexant).

G cluster_0 Presynaptic Noradrenergic Neuron (Locus Coeruleus) cluster_1 Postsynaptic Neuron (e.g., Cortical) This compound This compound Alpha2A_Auto α2A Autoreceptor This compound->Alpha2A_Auto Agonist Binding Release Alpha2A_Auto->Release Inhibits (-) NE_Vesicle Norepinephrine (NE) NE_Vesicle->Release NE Release->NE Postsynaptic_Receptor Postsynaptic Adrenergic Receptors (α1, β) Arousal Increased Arousal Postsynaptic_Receptor->Arousal Stimulates (+) NE->Postsynaptic_Receptor Binds

Caption: Signaling pathway of this compound in sleep regulation.

Comparative Efficacy in Novel Animal Models of Insomnia

Direct comparative data for this compound in validated insomnia models is unavailable in published literature. However, by using dexmedetomidine as a proxy for the α2A-agonist class and comparing its effects with other hypnotics in similar models, we can construct a valuable comparative framework. The most relevant models for insomnia research aim to replicate the state of hyperarousal characteristic of the human condition.

Stress-Induced Hyperarousal (SIH) Model

The SIH model, often induced by a cage exchange, mimics acute, stress-related insomnia. It is characterized by increased sleep latency, increased wakefulness, and fragmented sleep.

Table 1: Comparative Effects of Hypnotics in the Stress-Induced Hyperarousal Model in Rodents

Drug ClassRepresentative Drug(s)Effect on Sleep LatencyEffect on Total Wake TimeEffect on NREM SleepEffect on REM SleepCitation(s)
α2A-Adrenergic Agonist Dexmedetomidine, Clonidine↓ (Decreased)↓ (Decreased)↑ (Increased)↓↓ (Markedly Decreased)
GABA-A Receptor Agonist Zolpidem, Diazepam↓ (Decreased)↓ (Decreased)↑ (Increased)↓ (Decreased) or ↔ (No Change)
Orexin Receptor Antagonist Suvorexant↓ (Decreased)↓ (Decreased)↑ (Increased)↑ (Increased) or ↔ (No Change)

Data for α2A-Adrenergic Agonists are inferred from studies on normal animals, as direct studies in the SIH model are limited. The primary effect is a robust increase in NREM sleep.

Pharmacologically-Induced Arousal Model

This model uses a stimulant like caffeine to induce a state of hyperarousal and sleep-onset difficulty, mimicking a common cause of insomnia.

Table 2: Comparative Effects of Hypnotics in Pharmacologically-Induced Arousal Models

Drug ClassRepresentative Drug(s)ModelKey FindingsCitation(s)
α2A-Adrenergic Agonist DexmedetomidineCaffeine Intoxication (Human case report)Effectively reversed caffeine-induced sympathetic overactivity (hypertension, tachycardia).
GABA-A Receptor Agonist ZolpidemNot explicitly tested against caffeine in available animal studies.Generally effective at reducing sleep latency.
Orexin Receptor Antagonist SuvorexantNot explicitly tested against caffeine in available animal studies.Effective at promoting both NREM and REM sleep.

Experimental Protocols

Reproducibility is key in preclinical research. Below are detailed methodologies for the Stress-Induced Hyperarousal model and the subsequent sleep analysis.

Stress-Induced Hyperarousal (Cage Exchange) Protocol in Rats

This protocol is designed to induce a mild, psychological stress that disrupts sleep consolidation.

  • Animal Housing: Male Sprague-Dawley or Wistar rats are individually housed with a 12:12 light-dark cycle and ad libitum access to food and water.

  • Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording under anesthesia. Two cortical EEG screw electrodes and two nuchal muscle EMG wire electrodes are standard. Animals are allowed at least two weeks for recovery.

  • Habituation: Rats are habituated to the recording cables and chambers for at least 3 days prior to baseline recordings.

  • Baseline Recording: A 24-48 hour baseline EEG/EMG recording is performed to establish normal sleep-wake patterns for each animal.

  • Stress Induction: At the beginning of the light (inactive) phase, the experimental rat is transferred to a dirty cage previously occupied by another male rat for one week. Control animals are transferred to a clean cage.

  • Drug Administration: this compound or a comparator compound (e.g., zolpidem, suvorexant) or vehicle is administered (e.g., via oral gavage or intraperitoneal injection) just prior to the cage exchange.

  • Post-Stress Recording: EEG/EMG is recorded for at least 6-8 hours post-induction to assess the drug's effect on sleep latency, total sleep/wake time, and sleep architecture.

EEG/EMG Signal Analysis Protocol
  • Signal Acquisition: EEG/EMG signals are amplified and digitized. Typical filtering settings are 0.5-30 Hz for EEG and 10-100 Hz for EMG.

  • Sleep Scoring: Recordings are manually or automatically scored in 10-second epochs into three states:

    • Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG activity.

    • NREM Sleep: High-amplitude, low-frequency (delta wave) EEG; low EMG activity.

    • REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).

  • Data Analysis: Key parameters for comparison include:

    • Sleep Latency: Time from lights out (or drug administration) to the first continuous epoch of NREM sleep.

    • Total Time: Minutes spent in Wake, NREM, and REM sleep over the recording period.

    • Bout Analysis: Number and duration of individual sleep/wake bouts to assess sleep fragmentation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis A1 Animal Acclimation (1 week) A2 EEG/EMG Electrode Implantation Surgery A1->A2 A3 Surgical Recovery (2 weeks) A2->A3 A4 Habituation to Recording Setup (3 days) A3->A4 B1 Baseline Sleep Recording (24-48 hours) A4->B1 Proceed to Experiment B2 Drug/Vehicle Administration (this compound, Zolpidem, etc.) B1->B2 B3 Stress Induction (Cage Exchange) B2->B3 B4 Post-Induction Recording (6-8 hours) B3->B4 C1 Sleep Scoring (Wake, NREM, REM) B4->C1 Data Acquisition Complete C2 Quantitative Analysis (Latency, Total Time, Bouts) C1->C2 C3 Statistical Comparison (Drug vs. Vehicle vs. Comparators) C2->C3

Caption: Experimental workflow for testing hypnotics in a rodent SIH model.

Discussion and Conclusion

The preclinical investigation of this compound for insomnia highlights a critical challenge in drug development: translating sedative effects into clinical efficacy for a disorder defined by hyperarousal.

  • α2A-Agonists as Hypnotics: The primary strength of α2A-agonists is their ability to robustly increase NREM sleep by suppressing a key arousal system. This mechanism is highly attractive for treating insomnia characterized by difficulty maintaining sleep. However, a significant and consistent liability of this class is the marked suppression of REM sleep. The long-term consequences of REM sleep reduction are not fully understood but could be a contributing factor to a lack of overall restorative sleep. Furthermore, cardiovascular side effects, such as hypotension and bradycardia, are known liabilities for this class.

  • Comparison with Alternatives:

    • GABA-A Agonists (e.g., Zolpidem): These agents are effective at reducing sleep latency and wakefulness but can also suppress REM sleep and alter natural sleep architecture. Concerns about tolerance, dependence, and next-day cognitive impairment persist.

    • Orexin Antagonists (e.g., Suvorexant): This class represents a more physiological approach by blocking a primary wake-promoting system rather than enhancing global inhibition. They have shown efficacy in promoting both NREM and REM sleep, suggesting a more natural sleep profile.

  • Translational Failure of this compound: The failure of this compound in clinical trials, despite its sedative properties, suggests that simple sedation is not sufficient to treat insomnia. Animal models that focus solely on sleep induction in normal animals may lack predictive validity. Novel models, such as the stress-induced hyperarousal model, are more etiologically relevant. It is possible that while this compound can sedate a normal animal, it may be less effective at overcoming the complex neurobiological state of hyperarousal present in insomnia patients. The discrepancy between preclinical sedation and clinical efficacy underscores the need for more sophisticated animal models that capture the perpetuating factors of insomnia, not just the acute state of sleeplessness.

For researchers and drug developers, the case of this compound serves as a crucial reminder to rigorously validate candidate hypnotics in animal models that reflect the clinical condition of hyperarousal and to carefully consider the impact of new drugs on the entirety of sleep architecture, not just sleep duration.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tasipimidine
Reactant of Route 2
Reactant of Route 2
Tasipimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.